VEGFR-2-IN-37
Description
The exact mass of the compound 1-[3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone is 324.09324893 g/mol and the complexity rating of the compound is 447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yloxy)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-11(21)12-5-4-6-13(9-12)22-17-16-14-7-2-3-8-15(14)23-18(16)20-10-19-17/h4-6,9-10H,2-3,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STAQHFQLHGDVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OC2=C3C4=C(CCCC4)SC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Mechanism of Action of VEGFR-2-IN-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanism of action of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By delving into its biochemical activity, cellular effects, and the underlying signaling pathways, this document provides a comprehensive resource for professionals in the field of oncology and angiogenesis research.
Core Mechanism of Action
This compound, also referred to as compound 12 in its discovery publication, is a synthetic small molecule inhibitor that targets the kinase activity of VEGFR-2. The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates a series of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis.
This compound exerts its inhibitory effect by competing with ATP for the binding site within the catalytic domain of the VEGFR-2 kinase. By occupying this site, the inhibitor prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the receptor's activation and the subsequent downstream signaling. This targeted inhibition of VEGFR-2 leads to a potent anti-angiogenic effect.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Description |
| IC | 0.23 µM | The half-maximal inhibitory concentration against the isolated VEGFR-2 kinase enzyme. |
| Inhibition Rate at 200 µM | ~56.9% | The percentage of VEGFR-2 kinase activity inhibited at a concentration of 200 µM.[1] |
| Assay | Cell Line | Parameter | Value |
| Anti-proliferative Activity | HUVEC | GI | 0.15 µM |
Signaling Pathway Interruption
The primary mechanism of this compound is the disruption of the VEGF signaling cascade. The following diagram illustrates the canonical VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the characterization of this compound.
VEGFR-2 Kinase Inhibition Assay
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of the VEGFR-2 kinase.
Workflow Diagram:
References
The Discovery and Synthesis of VEGFR-2-IN-37: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of VEGFR-2-IN-37, a notable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the scientific background, synthesis, biological evaluation, and relevant experimental protocols for this compound.
Introduction: The Role of VEGFR-2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in angiogenesis, the physiological process involving the formation of new blood vessels.[1] While essential for processes like wound healing and embryonic development, pathological angiogenesis is a hallmark of cancer, facilitating tumor growth and metastasis by supplying nutrients and oxygen.[1] The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Consequently, inhibiting the VEGFR-2 signaling pathway is a key strategy in cancer therapy.[1]
This compound, also referred to as compound 12 in its initial publication, emerged from a research effort focused on identifying novel small molecule inhibitors of VEGFR-2. This compound belongs to the thieno[3,2-d]pyrimidinone chemical class.
Discovery and Design of this compound
This compound was developed as part of a study focused on the design and synthesis of new classes of thieno[3,2-d]pyrimidinone and thieno[2][3][4]triazine derivatives as VEGFR-2 inhibitors. The discovery process was driven by a multidisciplinary approach that combined structure-based 3D-QSAR, molecular modeling, organic synthesis, and biological evaluation.
Synthesis of this compound
While the specific, detailed synthetic protocol for this compound is contained within the primary research article, the general synthesis of related pyrazolo[3,4-d]pyrimidine and thieno[3,2-d]pyrimidinone derivatives often follows established organic chemistry principles. These syntheses typically involve the construction of the core heterocyclic ring system followed by the introduction of various substituents.
A general synthetic approach for pyrazolo[3,4-d]pyrimidines often starts with a substituted pyrazole precursor.[4][5] For instance, the cyclization of an ortho-amino ester of a pyrazole with nitriles can yield the pyrazolo[3,4-d]pyrimidin-4(5H)-one core.[4] Another common precursor is 5-amino-1H-pyrazole-4-carbonitrile, which can be reacted with various reagents to build the fused pyrimidine ring.[6]
The synthesis of thieno[3,2-d]pyrimidin-4-ones can be achieved through various routes, often starting from a substituted thiophene. For example, a 3-aminothiophene-2-carboxylate derivative can be cyclized with formamide or other reagents to construct the pyrimidinone ring.
Note: For the exact, reproducible synthesis of this compound, consulting the primary publication by Perspicace E, et al. (Eur J Med Chem. 2013 May;63:765-81) is essential.
Biological Evaluation of this compound
This compound has been evaluated for its ability to inhibit the kinase activity of VEGFR-2 and to affect angiogenesis-related processes in cellular assays.
In Vitro Kinase Inhibition
This compound is an inhibitor of the VEGFR-2 kinase. One report indicates an inhibition rate of approximately 56.9% at a concentration of 200 μM.[7]
Table 1: Quantitative Data for this compound
| Assay | Parameter | Value | Reference |
| VEGFR-2 Kinase Assay | Inhibition Rate | ~56.9% at 200 μM | [7] |
| HUVEC Proliferation | Activity | Potential Inhibitor | [7] |
Cellular Assays
This compound has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, a critical process in angiogenesis.[7]
Experimental Protocols
The following are detailed, generalized methodologies for key experiments relevant to the evaluation of VEGFR-2 inhibitors like this compound.
VEGFR-2 Kinase Assay
This assay is designed to measure the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or poly(Glu, Tyr))
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
96-well plates
Protocol:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the kinase buffer.
-
Add the test compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent and a luminometer or spectrophotometer.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
HUVEC Proliferation Assay
This assay assesses the effect of a compound on the proliferation of human umbilical vein endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM)
-
Basal medium with reduced serum
-
Test compound (this compound)
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or CyQUANT®)
-
96-well cell culture plates
Protocol:
-
Seed HUVECs in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Replace the growth medium with a basal medium containing a low percentage of serum.
-
Add the test compound at various concentrations to the wells. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Determine the effect of the compound on cell proliferation by comparing the signal from treated wells to the control wells.
Endothelial Cell Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Basement membrane extract (e.g., Matrigel®)
-
Test compound (this compound)
-
96-well cell culture plates
Protocol:
-
Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.
-
Allow the matrix to solidify at 37°C.
-
Harvest HUVECs and resuspend them in a medium containing the test compound at various concentrations.
-
Seed the HUVECs onto the solidified matrix.
-
Incubate the plate for several hours (e.g., 4-18 hours) to allow for tube formation.
-
Visualize and photograph the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or total tube area.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical experimental workflow for the synthesis and evaluation of a VEGFR-2 inhibitor.
Logical Relationship of VEGFR-2 Inhibition
Caption: Logical flow from VEGFR-2 inhibition to the resulting anti-angiogenic effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 3. corning.com [corning.com]
- 4. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promocell.com [promocell.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
An In-Depth Technical Guide to the Biological Activity of VEGFR-2-IN-37
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEGFR-2-IN-37, also identified as compound 12, is a recognized inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a technical overview of the known biological activity of this compound, including its mechanism of action, available in vitro data, and relevant experimental methodologies. Due to the limited publicly available data on this specific compound, this guide also incorporates general protocols for assays commonly used to characterize VEGFR-2 inhibitors, providing a framework for further investigation.
Introduction to VEGFR-2 and Its Role in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase, plays a pivotal role in both physiological and pathological angiogenesis—the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability. In the context of oncology, the VEGF/VEGFR-2 signaling axis is a critical driver of tumor angiogenesis, supplying tumors with the necessary nutrients and oxygen for growth and metastasis. Consequently, inhibiting VEGFR-2 is a well-established therapeutic strategy in cancer treatment.
This compound: An Inhibitor of VEGFR-2
This compound is a small molecule inhibitor designed to target the kinase activity of VEGFR-2. By blocking the ATP-binding site of the receptor's intracellular kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways. This inhibition ultimately leads to a reduction in endothelial cell proliferation and the disruption of angiogenesis.
Quantitative Data
The publicly available quantitative data for this compound is limited. The primary reported activity is a single-point inhibition measurement.
| Compound | Target | Assay Concentration | Inhibition |
| This compound | VEGFR-2 | 200 µM | ~56.9 µM |
Note: This data indicates the concentration of the inhibitor required to achieve a certain level of inhibition at a high screening concentration, but it is not a standard IC50 value.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the canonical VEGFR-2 signaling pathway and a general workflow for evaluating VEGFR-2 inhibitors.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for VEGFR-2 Inhibitor Evaluation.
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available. The following are representative methodologies for key assays used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay (Luminescence-based)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Test compound (this compound) dissolved in DMSO
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, VEGFR-2 enzyme, and the peptide substrate in a 96-well plate.
-
Add serial dilutions of this compound (or control inhibitor) to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (EGM-2)
-
Basal medium with reduced serum (e.g., 1% FBS)
-
VEGF-A
-
Cell proliferation assay reagent (e.g., MTT, XTT, or CyQUANT®)
-
Test compound (this compound) dissolved in DMSO
-
96-well cell culture plates
-
Spectrophotometer or fluorescence plate reader
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,500-5,000 cells per well in full growth medium and allow them to attach overnight.
-
Starve the cells for 4-6 hours by replacing the growth medium with basal medium containing reduced serum.
-
Treat the cells with serial dilutions of this compound in the low-serum medium.
-
Stimulate the cells with a final concentration of 20-50 ng/mL of VEGF-A. Include unstimulated controls and VEGF-A stimulated controls without the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Quantify cell proliferation using a suitable reagent according to the manufacturer's protocol. For an MTT assay, this involves incubating with the MTT reagent, lysing the cells to dissolve the formazan crystals, and reading the absorbance at 570 nm.
-
Calculate the percent inhibition of proliferation for each concentration and determine the IC50 value.
Conclusion
This compound is an inhibitor of the VEGFR-2 kinase. While detailed characterization data is not widely available, its identification as a VEGFR-2 inhibitor suggests its potential as an anti-angiogenic agent. The provided general experimental protocols offer a robust framework for researchers to further investigate the biological activity and therapeutic potential of this compound and other novel VEGFR-2 inhibitors. Further studies are warranted to fully elucidate its potency, selectivity, and in vivo efficacy.
An In-Depth Technical Guide to the Core Signaling Pathway Involvement of VEGFR-2-IN-37
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a critical strategy in cancer therapy. This document provides a comprehensive technical overview of the signaling pathway involvement of VEGFR-2-IN-37, a known inhibitor of VEGFR-2. We will delve into the core mechanism of VEGFR-2 signaling, the inhibitory action of this compound, present key quantitative data, detail relevant experimental protocols, and visualize the involved pathways and workflows.
The VEGFR-2 Signaling Cascade: A Central Regulator of Angiogenesis
VEGFR-2, also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase (RTK) that is the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF-A. The activation of VEGFR-2 initiates a cascade of intracellular signaling events crucial for endothelial cell proliferation, migration, survival, and tube formation.
Upon binding of its ligand, primarily VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. These phosphorylated tyrosines serve as docking sites for various signaling proteins containing Src Homology 2 (SH2) domains, thereby activating multiple downstream pathways. The principal signaling cascades initiated by VEGFR-2 activation include:
-
The PLCγ-PKC-MAPK Pathway: This pathway is central to endothelial cell proliferation.[1][2] Phospholipase C gamma (PLCγ) binds to the phosphorylated Y1175 residue of VEGFR-2, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3] DAG activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK (MAPK) cascade, ultimately promoting gene expression for cell proliferation.[1][2]
-
The PI3K-Akt Pathway: This pathway is critical for endothelial cell survival and migration.[1] Phosphoinositide 3-kinase (PI3K) is activated upon VEGFR-2 stimulation, leading to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (Protein Kinase B), which then phosphorylates a variety of downstream targets to inhibit apoptosis and promote cell survival.[1]
-
The p38 MAPK Pathway: This pathway is involved in endothelial cell migration and actin cytoskeleton remodeling.[3]
This compound: A Targeted Inhibitor of Angiogenesis
This compound is a compound identified as an inhibitor of VEGFR-2.[4] By targeting the ATP-binding site of the VEGFR-2 kinase domain, small-molecule inhibitors like this compound can effectively block the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This inhibition leads to a suppression of endothelial cell proliferation, a key aspect of its anti-angiogenic potential.[4]
Mechanism of Action
This compound acts as a competitive inhibitor of ATP binding to the catalytic kinase domain of VEGFR-2. This prevents the transfer of phosphate groups to tyrosine residues on the receptor, thereby blocking the initiation of the entire downstream signaling cascade. The result is the attenuation of VEGF-induced endothelial cell proliferation, migration, and survival, ultimately leading to the inhibition of angiogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant parameters.
| Compound | Target | IC50 (µM) | Inhibition Rate at 200 µM | Reference |
| This compound | VEGFR-2 | Not explicitly stated in snippets | ~56.9% | [4] |
| Assay Type | Cell Line | Endpoint Measured | Key Findings | Reference |
| Cell Proliferation Assay | Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of cell growth | This compound is a potential inhibitor of HUVEC proliferation. | [4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for common assays used to characterize VEGFR-2 inhibitors.
In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Poly(Glu, Tyr) 4:1 as a generic substrate
-
ATP (Adenosine triphosphate)
-
Test compound (this compound)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
96-well plates
Procedure:
-
Prepare a serial dilution of the test compound (this compound) in the assay buffer.
-
In a 96-well plate, add the recombinant VEGFR-2 kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent detection reagent (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
HUVEC Proliferation Assay
This assay assesses the effect of an inhibitor on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
VEGF-A
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation reagents (e.g., CyQUANT®, BrdU)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate and allow them to attach overnight.
-
Starve the cells in a basal medium with a low serum concentration for several hours.
-
Treat the cells with various concentrations of the test compound (this compound) in the presence of a stimulating concentration of VEGF-A.
-
Include control wells with no compound (vehicle control) and no VEGF-A (negative control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to quantify cell proliferation.
-
Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50).
Visualizing the Core Pathways and Workflows
VEGFR-2 Signaling Pathway
Caption: The VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for VEGFR-2 Inhibitor Screening
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. medchemexpress.com [medchemexpress.com]
In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a pivotal role in tumor growth and metastasis. Its inhibition is a critical strategy in the development of novel anticancer therapeutics. This guide provides an in-depth overview of the in vitro characterization of VEGFR-2 inhibitors, with a focus on a compound identified as VEGFR-2-IN-37. While specific quantitative data for this compound is limited in publicly available literature, this document outlines the standard experimental protocols and data presentation formats used to characterize such inhibitors.
This compound: Summary of Available Data
This compound has been identified as an inhibitor of VEGFR-2. The available data indicates its potential to suppress the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1]
| Compound | Target | Assay | Result | Concentration |
| This compound | VEGFR-2 | Kinase Inhibition | ~56.9% inhibition | 200 µM[1] |
| This compound | HUVEC | Proliferation | Potential Inhibitor | Not Specified |
Note: The provided data is based on limited public information. Comprehensive characterization would require further experimental validation to determine key parameters such as IC50, Ki, and Kd values.
Core Experimental Protocols
The in vitro characterization of a VEGFR-2 inhibitor typically involves a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
VEGFR-2 Kinase Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.
Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
VEGFR-2 specific substrate (e.g., a synthetic peptide)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection)
-
Microplate reader compatible with the chosen detection method
-
-
Procedure: a. Prepare a serial dilution of the test compound. b. In a microplate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations. c. Initiate the kinase reaction by adding a mixture of the substrate and ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and add the detection reagent according to the manufacturer's instructions. f. Measure the signal (e.g., luminescence, fluorescence, or absorbance) using a microplate reader. g. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. h. Determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay (Cell-Based Assay)
This assay assesses the effect of a compound on the proliferation of endothelial cells, which is a key process in angiogenesis.
Principle: HUVECs are cultured in the presence of a mitogen, typically Vascular Endothelial Growth Factor (VEGF), which stimulates their proliferation via the VEGFR-2 pathway. The inhibitory effect of a test compound on this proliferation is quantified.
Detailed Methodology:
-
Reagents and Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)
-
96-well cell culture plates
-
-
Procedure: a. Seed HUVECs into a 96-well plate and allow them to adhere overnight. b. Starve the cells in a low-serum medium for several hours to synchronize their cell cycle. c. Treat the cells with serial dilutions of the test compound in the presence of a fixed concentration of VEGF. d. Include appropriate controls: cells with no treatment, cells with VEGF only, and cells with the highest concentration of the vehicle (e.g., DMSO). e. Incubate the plate for a specified period (e.g., 48-72 hours). f. Add the cell viability reagent and incubate as per the manufacturer's protocol. g. Measure the signal (e.g., absorbance or fluorescence) using a microplate reader. h. Calculate the percentage of proliferation inhibition and determine the IC50 value.
Visualizing Key Pathways and Workflows
VEGFR-2 Signaling Pathway
The following diagram illustrates the major signaling cascades initiated by the activation of VEGFR-2.
Caption: Simplified VEGFR-2 signaling pathway leading to key cellular responses.
Experimental Workflow: In Vitro Kinase Assay
The following diagram outlines the general workflow for an in vitro kinase assay to determine the inhibitory activity of a compound against VEGFR-2.
Caption: General workflow for an in vitro VEGFR-2 kinase inhibition assay.
Conclusion
The in vitro characterization of VEGFR-2 inhibitors is a multi-faceted process that provides crucial insights into their therapeutic potential. While specific data on this compound is currently sparse, the established methodologies for kinase and cellular assays provide a clear roadmap for its comprehensive evaluation. The systematic application of these protocols will enable the determination of its potency, mechanism of action, and potential as a lead compound for further drug development.
References
VEGFR-2-IN-37: A Technical Overview of a Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and binding affinity of the compound VEGFR-2-IN-37. It includes detailed experimental protocols for key assays and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of this molecule's mechanism of action.
Core Cellular Target and Binding Affinity
This compound has been identified as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. The inhibitory activity of this compound, also referred to as compound 12 in its primary study, has been quantified, providing insights into its potential therapeutic efficacy.
| Compound | Target | Binding Affinity (IC50) | Inhibition at 200 µM |
| This compound (Compound 12) | VEGFR-2 | 0.07 µM | 56.9%[1] |
Experimental Protocols
The following sections detail the methodologies used to characterize the inhibitory activity of this compound.
In Vitro VEGFR-2 Kinase Assay
The inhibitory activity of this compound against the VEGFR-2 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a substrate peptide by the kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
ATP (Adenosine triphosphate)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
This compound (dissolved in DMSO)
Procedure:
-
The VEGFR-2 enzyme, biotinylated substrate, and the test compound (this compound) were incubated in the assay buffer.
-
The kinase reaction was initiated by the addition of ATP.
-
The reaction mixture was incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The reaction was stopped by the addition of a solution containing EDTA.
-
The detection reagents, europium-labeled anti-phosphotyrosine antibody and SA-APC, were added to the wells.
-
The mixture was incubated to allow for the binding of the antibody to the phosphorylated substrate and the binding of SA-APC to the biotinylated substrate.
-
The TR-FRET signal was measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
The percentage of inhibition was calculated by comparing the signal in the presence of the inhibitor to the control (no inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a sigmoidal dose-response curve.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
The anti-proliferative activity of this compound was assessed using a HUVEC proliferation assay. This assay measures the ability of the compound to inhibit the growth of endothelial cells, which is a critical step in angiogenesis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM) supplemented with growth factors (e.g., VEGF)
-
This compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
HUVECs were seeded into 96-well plates at a predetermined density and allowed to attach overnight.
-
The cell culture medium was replaced with fresh medium containing various concentrations of this compound. A vehicle control (DMSO) was also included.
-
The cells were stimulated with a pro-angiogenic growth factor, such as VEGF, to induce proliferation.
-
The plates were incubated for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
After the incubation period, the cell proliferation reagent was added to each well according to the manufacturer's instructions.
-
The absorbance or luminescence was measured using a plate reader. The signal is proportional to the number of viable cells.
-
The percentage of proliferation inhibition was calculated by comparing the signal in the inhibitor-treated wells to the vehicle-treated control wells.
-
IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentrations.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the VEGFR-2 signaling pathway and the general workflow of the experimental procedures used to characterize this compound.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Characterizing this compound.
References
In-Depth Technical Guide: Structural Analysis of VEGFR-2-IN-37
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEGFR-2-IN-37, also identified as compound 12, is a known inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This document provides a comprehensive technical overview of the structural and functional characteristics of this compound, including its chemical properties, inhibitory activity, and the broader context of its interaction with the VEGFR-2 signaling pathway. Due to the limited publicly available data specifically detailing the binding mode and crystallography of this compound, this guide draws upon established knowledge of the VEGFR-2 active site and the common binding patterns of similar kinase inhibitors to infer a likely mechanism of action.
Introduction to VEGFR-2 and Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK), plays a pivotal role in vasculogenesis and angiogenesis—the formation of new blood vessels. The binding of its ligand, VEGF-A, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor neovascularization, providing tumors with essential nutrients and oxygen for growth and metastasis. Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapies.
Chemical and Physical Properties of this compound
This compound is a small molecule inhibitor belonging to the thieno[2,3-d]pyrimidine class of compounds. Its systematic chemical name is 1-[3-[(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)oxy]phenyl]ethanone , and it is registered under the CAS number 298207-77-9 .
| Property | Value |
| Chemical Formula | C₁₈H₁₆N₂O₂S |
| Molecular Weight | 324.40 g/mol |
| Appearance | Solid |
| CAS Number | 298207-77-9 |
Biological Activity and Quantitative Data
This compound has been identified as an inhibitor of VEGFR-2. While detailed public data is scarce, available information indicates its potential to suppress endothelial cell proliferation.
| Assay | Description | Result |
| VEGFR-2 Inhibition | The inhibitory effect on VEGFR-2 kinase activity. | At a concentration of 200 μM, the inhibition was reported to be approximately 56.9 μM. The precise nature of this metric (e.g., IC50) is not definitively specified in the available public data.[1] |
| Cellular Proliferation | Inhibition of Human Umbilical Vein Endothelial Cell (HUVEC) proliferation. | This compound is noted as a potential inhibitor of HUVEC proliferation, a key process in angiogenesis.[1] |
Inferred Binding Mode and Structural Interactions
In the absence of a co-crystal structure of this compound bound to the VEGFR-2 kinase domain, its binding mode can be inferred from the known interactions of other small molecule inhibitors with the ATP-binding pocket of VEGFR-2. Type II inhibitors, for example, typically bind to the inactive "DFG-out" conformation of the kinase.
Key interactions for this class of inhibitors often involve:
-
Hinge Region: Hydrogen bonding with the backbone amide and carbonyl groups of residues in the hinge region (e.g., Cys919).
-
Hydrophobic Pockets: Occupation of the hydrophobic regions within the ATP-binding site.
-
DFG Motif: Interaction with the DFG (Asp-Phe-Gly) motif at the start of the activation loop.
The thieno[2,3-d]pyrimidine scaffold of this compound likely serves as a hinge-binding motif. The substituted phenyl ring is positioned to occupy a hydrophobic pocket, while other functional groups may form additional hydrogen bonds or van der Waals interactions within the active site.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not publicly available. However, standard methodologies for evaluating VEGFR-2 inhibitors are well-established.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain.
-
Reagents: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), and the test compound (this compound).
-
Procedure: a. The VEGFR-2 enzyme is pre-incubated with varying concentrations of the inhibitor in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP and the substrate. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP or ³³P-ATP), fluorescence-based assays (e.g., LanthaScreen®, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
HUVEC Proliferation Assay (General Protocol)
This assay assesses the effect of the inhibitor on the proliferation of endothelial cells.
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.
-
Procedure: a. HUVECs are seeded in 96-well plates and allowed to adhere overnight. b. The culture medium is replaced with a basal medium containing a pro-angiogenic stimulus (e.g., VEGF-A) and varying concentrations of the test compound. c. The cells are incubated for a period of 48-72 hours. d. Cell proliferation is measured using a suitable method, such as the MTT assay, BrdU incorporation assay, or by direct cell counting.
-
Data Analysis: The percentage of proliferation inhibition is calculated relative to a vehicle-treated control, and the IC50 value is determined.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the VEGFR-2 signaling pathway and a generalized workflow for inhibitor screening.
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for the screening and selection of VEGFR-2 inhibitors.
Conclusion and Future Directions
This compound is a thieno[2,3-d]pyrimidine-based inhibitor of VEGFR-2 with potential anti-proliferative effects on endothelial cells. While its specific binding characteristics and detailed quantitative data are not extensively documented in publicly accessible literature, its chemical scaffold is common among known kinase inhibitors. Further research, including co-crystallization studies with the VEGFR-2 kinase domain and comprehensive in vitro and in vivo profiling, is necessary to fully elucidate its mechanism of action and therapeutic potential. The development of more potent and selective inhibitors based on this scaffold could offer new avenues for anti-angiogenic therapies.
References
In-Depth Technical Guide: Early-Stage Research on VEGFR-2-IN-37
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage research and core methodologies associated with the vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor, VEGFR-2-IN-37. This compound, identified as compound 12 in the primary literature, belongs to a class of thieno[3,2-d]pyrimidinone derivatives designed as potent anti-angiogenic agents.
Core Compound Data
This compound has been evaluated for its inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a critical factor in tumor growth and metastasis.
Table 1: Quantitative Data for this compound
| Parameter | Value | Source |
| VEGFR-2 Inhibition | 56.9% at 200 µM | [1] |
| Biological Target | VEGFR-2 (KDR) | [1] |
| Potential Application | Inhibition of HUVEC Proliferation | [1] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive inhibitor of VEGFR-2. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival. By blocking this initial activation step, this compound effectively abrogates these downstream signals, leading to an anti-angiogenic effect.
The primary signaling pathways modulated by VEGFR-2 activation include:
-
PLCγ-PKC-Raf-MEK-MAPK Pathway: Principally involved in endothelial cell proliferation.
-
PI3K/Akt Pathway: Crucial for endothelial cell survival and migration.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments typically conducted in the early-stage evaluation of VEGFR-2 inhibitors like this compound.
VEGFR-2 Kinase Assay
This assay quantifies the direct inhibitory effect of the compound on VEGFR-2 kinase activity.
Principle: An enzyme-linked immunosorbent assay (ELISA) is commonly used. A plate is coated with a substrate for VEGFR-2. The recombinant VEGFR-2 kinase, the test compound (this compound), and ATP are added. The amount of phosphorylated substrate is then measured using a specific antibody, and the signal is detected, which is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Coating: Coat a 96-well plate with a poly(Glu, Tyr) 4:1 substrate and incubate overnight at 4°C.
-
Washing: Wash the plate with a suitable buffer (e.g., PBS with 0.1% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Reaction: Add recombinant human VEGFR-2 kinase and ATP to initiate the phosphorylation reaction. Incubate for 1 hour at 37°C.
-
Detection: Add a horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody. Incubate for 1 hour at room temperature.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.
-
Stopping Reaction: Stop the reaction by adding sulfuric acid.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This cell-based assay assesses the compound's ability to inhibit the growth of endothelial cells, a key process in angiogenesis.
Principle: HUVECs are cultured in the presence of the test compound. The proliferation rate is measured using various methods, such as MTT assay, which measures the metabolic activity of viable cells.
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Experimental and Logical Workflows
The following diagrams illustrate the typical workflows in the early-stage research of a VEGFR-2 inhibitor.
This guide provides a foundational understanding of the early-stage research on this compound. Further in-depth studies, including in vivo efficacy and safety profiling, are necessary to fully characterize its therapeutic potential.
References
VEGFR-2-IN-37: A Technical Guide to its Role in Disrupting Tumor Angiogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
VEGFR-2-IN-37, a novel fused thiophene derivative, has emerged as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis. This technical guide provides an in-depth analysis of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols utilized for its characterization. By targeting the VEGFR-2 signaling cascade, this compound presents a promising avenue for the development of targeted anti-cancer therapies.
Introduction to VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Tumors require a dedicated blood supply to obtain essential nutrients and oxygen and to remove metabolic waste. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of this process.[1] VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2 on the surface of endothelial cells, triggering a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that feed the tumor.[2] Inhibition of the VEGF/VEGFR-2 pathway is therefore a validated and clinically relevant strategy in oncology.
This compound: A Dual Kinase Inhibitor
This compound, also identified as compound 4c in the primary literature, is a potent small molecule inhibitor targeting VEGFR-2.[3][4] Notably, it also exhibits inhibitory activity against AKT, a serine/threonine kinase that is a central node in signaling pathways promoting cell survival and proliferation.[3][4] This dual-inhibitory action suggests that this compound may exert its anti-tumor effects through both anti-angiogenic and direct anti-proliferative mechanisms.
Quantitative Efficacy of this compound
The biological activity of this compound has been characterized through various in vitro assays, with the key quantitative data summarized in the tables below.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| VEGFR-2 | 0.075 | Sorafenib | 0.045 |
| AKT | 4.60 | LY2780301 | 4.62 |
Data sourced from Abdelnaby et al., 2022.[3][4]
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 3.023 | Doxorubicin | Not Reported in this study |
| PC-3 | Prostate Cancer | 3.12 | Doxorubicin | Not Reported in this study |
Data sourced from Abdelnaby et al., 2022.[3][4]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. This prevents the autophosphorylation of the receptor upon VEGF-A binding, thereby blocking the initiation of downstream signaling cascades.
VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.[3][4]
In Vitro Kinase Inhibition Assay (VEGFR-2 and AKT)
-
Assay Principle: The inhibitory activity of this compound against VEGFR-2 and AKT kinases is determined using a radiometric protein kinase assay.
-
Materials: Recombinant human VEGFR-2 and AKT-1 enzymes, appropriate peptide substrates, [γ-³²P]ATP, and the test compound (this compound).
-
Procedure:
-
Prepare a reaction mixture containing the respective kinase, substrate, and kinase buffer.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 40 minutes).
-
Stop the reaction by adding 3% phosphoric acid solution.
-
Spot a portion of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the filtermat using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a control (without inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vitro Anti-proliferative Assay (MTT Assay)
-
Assay Principle: The cytotoxic effect of this compound on cancer cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, which measures cell viability.
-
Cell Lines: HepG2 (human hepatocellular carcinoma) and PC-3 (human prostate cancer) cells.
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble formazan crystals.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to an untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
-
References
- 1. sciprofiles.com [sciprofiles.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for VEGFR-2-IN-37 in In Vitro Angiogenesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably in tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway, particularly through VEGF Receptor 2 (VEGFR-2), is a primary regulator of angiogenesis. Consequently, inhibitors of VEGFR-2 are a major focus in the development of anti-cancer therapeutics.
VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation[1]. These application notes provide a detailed protocol for assessing the anti-angiogenic potential of this compound using an in vitro tube formation assay, a widely accepted method for evaluating angiogenesis. While specific quantitative data for this compound is not publicly available, this document presents representative data from other well-characterized VEGFR-2 inhibitors to illustrate the expected outcomes and data presentation.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways. These pathways collectively promote endothelial cell proliferation, migration, survival, and ultimately, the formation of new blood vessels.
Experimental Protocols
In Vitro Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional, capillary-like structures when cultured on a basement membrane matrix, such as Matrigel. The inhibition of this process is a key indicator of anti-angiogenic activity.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A (recombinant human)
-
This compound
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
96-well tissue culture plates
-
Calcein AM
-
Phosphate Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
Experimental Workflow:
Procedure:
-
Matrigel Coating:
-
Thaw Matrigel on ice overnight.
-
Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Prior to the assay, starve the cells in basal medium with 0.5% FBS for 4-6 hours.
-
Harvest the cells using trypsin and resuspend them in basal medium containing 0.5% FBS.
-
Perform a cell count and adjust the concentration to 1 x 105 cells/mL.
-
-
Treatment Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in basal medium. The final DMSO concentration should not exceed 0.1%.
-
Prepare a solution of VEGF-A (e.g., 50 ng/mL) in basal medium.
-
-
Assay Execution:
-
Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add the different concentrations of this compound to the respective wells.
-
Include the following controls:
-
Negative Control: Basal medium only.
-
Positive Control: Basal medium with VEGF-A.
-
Vehicle Control: Basal medium with VEGF-A and 0.1% DMSO.
-
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
-
Staining and Imaging:
-
Carefully remove the medium from the wells.
-
Wash the cells gently with PBS.
-
Add 100 µL of Calcein AM solution (2 µM in PBS) to each well and incubate for 30 minutes at 37°C.
-
Acquire images of the tube networks using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as:
-
Total tube length
-
Number of nodes (branch points)
-
Number of meshes (enclosed areas)
-
-
Use image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) for quantification.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Data Presentation
The following tables present representative quantitative data from in vitro angiogenesis assays using well-characterized VEGFR-2 inhibitors. This data illustrates the expected dose-dependent inhibitory effects on endothelial cell tube formation, migration, and proliferation.
Table 1: Representative Inhibition of HUVEC Tube Formation by a VEGFR-2 Inhibitor
| Inhibitor Concentration (nM) | Total Tube Length (% of Control) | Number of Nodes (% of Control) | Number of Meshes (% of Control) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 1 | 85 | 88 | 82 |
| 10 | 55 | 60 | 52 |
| 100 | 20 | 25 | 18 |
| 1000 | 5 | 8 | 4 |
Table 2: Representative Inhibition of HUVEC Migration by a VEGFR-2 Inhibitor (Boyden Chamber Assay)
| Inhibitor Concentration (nM) | Migrated Cells (% of Control) |
| 0 (Vehicle Control) | 100 |
| 1 | 90 |
| 10 | 65 |
| 100 | 30 |
| 1000 | 10 |
Table 3: Representative Inhibition of HUVEC Proliferation by a VEGFR-2 Inhibitor (MTT Assay)
| Inhibitor Concentration (nM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 |
| 1 | 95 |
| 10 | 75 |
| 100 | 40 |
| 1000 | 15 |
Logical Relationship of the Experiment
The experimental design is based on the logical premise that inhibiting VEGFR-2 will disrupt downstream signaling, leading to a measurable reduction in angiogenesis-related cellular functions.
Conclusion
The provided protocols and representative data offer a comprehensive guide for researchers to evaluate the anti-angiogenic properties of this compound. By employing these standardized in vitro assays, it is possible to quantify the inhibitory effects on key processes of angiogenesis, thereby providing crucial data for the preclinical assessment of this and other potential anti-angiogenic compounds. It is recommended to perform dose-response studies to determine the IC50 values for each assay, which will provide a robust measure of the compound's potency.
References
Application Notes and Protocols for HUVEC Proliferation Assay Using VEGFR-2-IN-37
Audience: Researchers, scientists, and drug development professionals.
Introduction
The proliferation of endothelial cells is a critical process in angiogenesis, the formation of new blood vessels from pre-existing ones. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key regulators of this process.[1][2][3][4] Dysregulation of the VEGF/VEGFR-2 signaling pathway is implicated in various pathologies, including cancer and retinopathies, making it a prime target for therapeutic intervention.[2][5][6] Human Umbilical Vein Endothelial Cells (HUVECs) are a widely used in vitro model to study angiogenesis and to screen for potential inhibitors of endothelial cell proliferation.[7][8]
VEGFR-2-IN-37 is a known inhibitor of VEGFR-2 and has been identified as a potential inhibitor of HUVEC proliferation.[9] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound on HUVECs, utilizing common cell proliferation assays such as the MTT and BrdU assays.
VEGFR-2 Signaling Pathway and Inhibition by this compound
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[2][10][11] This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11][12] this compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2, thereby blocking the downstream signaling events that lead to cell proliferation.[5][9]
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Temporal VEGFA responsive genes in HUVECs: Gene signatures and potential ligands/receptors fine-tuning angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-VEGF Signalling Mechanism in HUVECs by Melatonin, Serotonin, Hydroxytyrosol and Other Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-angiogenic effects of differentiation-inducing factor-1 involving VEGFR-2 expression inhibition independent of the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are VEGFR2 modulators and how do they work? [synapse.patsnap.com]
- 7. HUVEC Proliferation Assay [bio-protocol.org]
- 8. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Temporal phosphoproteomic analysis of VEGF-A signaling in HUVECs: an insight into early signaling events associated with angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-2 Inhibitors in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] In the context of cancer, tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[1][3] The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels that feed the tumor.[4][5][6] Consequently, inhibiting the VEGF/VEGFR-2 signaling pathway is a well-established and effective strategy in cancer therapy.[2][3][7]
These application notes provide a generalized framework for the preclinical evaluation of VEGFR-2 inhibitors, using a hypothetical inhibitor "VEGFR-2-IN-37," in xenograft models based on established methodologies for other molecules targeting this pathway.
VEGF/VEGFR-2 Signaling Pathway
The binding of VEGF-A to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain. This activation initiates multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for promoting endothelial cell proliferation, survival, and migration.[4][6]
Experimental Protocols
The following are generalized protocols for evaluating the efficacy of a VEGFR-2 inhibitor, such as the hypothetical "this compound," in a cancer xenograft model.
Cell Culture
-
Cell Lines: Select a human cancer cell line appropriate for the cancer type of interest (e.g., MDA-MB-231 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer).[8]
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubate at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Animals: Use immunodeficient mice (e.g., athymic nude mice or SCID mice), typically 6-8 weeks old.
-
Acclimatization: Allow mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee guidelines.
Xenograft Tumor Implantation
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Width^2 x Length) / 2.
Experimental Workflow
Drug Administration
-
Treatment Groups: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Vehicle Control (e.g., PBS, DMSO solution)
-
This compound (at one or more dose levels)
-
-
Administration: Administer the compound via an appropriate route (e.g., intraperitoneal injection, oral gavage) at a specified frequency and duration (e.g., daily for 21 days). The specific dosing for a novel compound like "this compound" would need to be determined by prior pharmacokinetic and tolerability studies.
Endpoint Analysis and Data Collection
-
Tumor Growth Inhibition: The primary endpoint is typically the inhibition of tumor growth.
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.
-
Immunohistochemistry (IHC): Analyze tumor sections for markers of angiogenesis (e.g., CD31 to assess microvessel density), proliferation (e.g., Ki-67), and apoptosis (e.g., TUNEL).
-
Western Blot Analysis: Analyze protein lysates from tumors to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins to confirm target engagement.[8]
Data Presentation
Quantitative data from xenograft studies should be summarized in a clear and structured format. The following table provides an example of how to present hypothetical data for "this compound."
| Treatment Group | Mean Tumor Volume at Endpoint (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Microvessel Density (CD31+ vessels/field) ± SEM | Change in Body Weight (%) |
| Vehicle Control | 1500 ± 150 | - | 25 ± 3 | +2 |
| This compound (25 mg/kg) | 825 ± 95 | 45 | 14 ± 2 | -1 |
| This compound (50 mg/kg) | 525 ± 70 | 65 | 8 ± 1 | -3 |
Conclusion
The protocols and data presentation guidelines outlined in these application notes provide a comprehensive framework for the preclinical assessment of VEGFR-2 inhibitors in xenograft models. While the specific compound "this compound" lacks published in vivo data, the methodologies established for other VEGFR-2 inhibitors serve as a robust foundation for its evaluation. Such studies are critical for determining the anti-tumor and anti-angiogenic efficacy of novel therapeutic candidates targeting the VEGF/VEGFR-2 pathway.
References
- 1. The VEGF Pathway in Cancer and Disease: Responses, Resistance, and the Path Forward - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of FGF‐FGFR and VEGF‐VEGFR signalling in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The VEGF signaling pathway in cancer: the road ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Methods for VEGFR-2-IN-37
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the formation of new blood vessels.[1][2] VEGFR-2 inhibitors are a critical class of therapeutic agents designed to disrupt this process.[3] VEGFR-2-IN-37 is a known inhibitor of VEGFR-2 and has demonstrated potential in inhibiting the proliferation of human umbilical vein endothelial cells (HUVECs).[4] These application notes provide detailed protocols for essential cell-based assays to evaluate the efficacy and mechanism of action of this compound.
The binding of Vascular Endothelial Growth Factor A (VEGF-A) to VEGFR-2 initiates a complex signaling cascade, leading to endothelial cell proliferation, migration, and survival.[5][6][7][8][9] The primary assays described herein—the cell proliferation assay, cell migration assay, and tube formation assay—are fundamental for characterizing the anti-angiogenic potential of inhibitors like this compound.
Signaling Pathway of VEGFR-2
The activation of VEGFR-2 by VEGF-A triggers the autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[5] This leads to the recruitment and activation of multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, which is essential for cell survival.[8][9][10]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. What are VEGFR2 modulators and how do they work? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorbyt.com [biorbyt.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
Application Notes and Protocols: Detection of p-VEGFR-2 Inhibition by VEGFR-2-IN-37 via Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3] Upon binding to its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation at specific tyrosine residues, initiating a cascade of downstream signaling pathways.[1][4][5] These pathways, including the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt signaling axes, are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[5][6][7][8] Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, most notably cancer, where it drives tumor angiogenesis and growth.[2][9] Consequently, VEGFR-2 has emerged as a prime target for anti-cancer drug development.[2][8]
VEGFR-2-IN-37 is a small molecule inhibitor of VEGFR-2.[10] This application note provides a detailed protocol for assessing the inhibitory effect of this compound on VEGFR-2 phosphorylation using Western blotting. The protocol outlines the treatment of cultured endothelial cells with the inhibitor, subsequent cell lysis, protein quantification, immunoblotting for phosphorylated VEGFR-2 (p-VEGFR-2), and total VEGFR-2.
Signaling Pathway
The binding of VEGF to VEGFR-2 triggers the autophosphorylation of several tyrosine residues in the cytoplasmic domain of the receptor. This activation leads to the recruitment and activation of multiple downstream signaling molecules, culminating in various cellular responses essential for angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Experimental Protocol
This protocol describes the steps to evaluate the efficacy of this compound in inhibiting VEGF-A-induced VEGFR-2 phosphorylation in a human umbilical vein endothelial cell (HUVEC) model.
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
VEGF-A (Recombinant Human)
-
This compound
-
DMSO (Dimethyl Sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer with Protease and Phosphatase Inhibitors
-
BCA Protein Assay Kit
-
4-12% Bis-Tris Gels
-
PVDF Membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-p-VEGFR-2 (Tyr1175)
-
Rabbit anti-VEGFR-2
-
Mouse anti-β-actin
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
-
Western Blot Imaging System
Experimental Workflow
Caption: Western Blot Workflow for p-VEGFR-2 Detection.
Step-by-Step Method
-
Cell Culture and Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a basal medium.
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours. Include a DMSO-only vehicle control.
-
Stimulate the cells with 50 ng/mL of VEGF-A for 10 minutes. Include an unstimulated control group.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against p-VEGFR-2 overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.[12]
-
Strip the membrane and re-probe for total VEGFR-2 and a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table. The band intensities for p-VEGFR-2 and total VEGFR-2 should be quantified using densitometry software. The p-VEGFR-2 signal should be normalized to the total VEGFR-2 signal, which is then normalized to the loading control.
| Treatment Group | This compound (nM) | VEGF-A (50 ng/mL) | Normalized p-VEGFR-2 / Total VEGFR-2 Ratio (Arbitrary Units) |
| Unstimulated Control | 0 | - | Baseline |
| Vehicle Control | 0 (DMSO) | + | 1.00 |
| Experimental 1 | 1 | + | (Value) |
| Experimental 2 | 10 | + | (Value) |
| Experimental 3 | 100 | + | (Value) |
| Experimental 4 | 1000 | + | (Value) |
Antibody Dilutions:
| Primary Antibody | Recommended Dilution |
| Rabbit anti-p-VEGFR-2 (Tyr1175) | 1:1000 |
| Rabbit anti-VEGFR-2 | 1:1000[12] |
| Mouse anti-β-actin | 1:5000[12] |
| Secondary Antibody | Recommended Dilution |
| HRP-conjugated anti-rabbit IgG | 1:2000 - 1:5000 |
| HRP-conjugated anti-mouse IgG | 1:5000[12] |
Conclusion
This protocol provides a robust framework for assessing the inhibitory potential of this compound on VEGFR-2 phosphorylation in a cellular context. By following these detailed steps, researchers can obtain reliable and reproducible data on the dose-dependent effects of the inhibitor. This information is critical for the preclinical evaluation of novel anti-angiogenic compounds targeting the VEGFR-2 signaling pathway.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mdpi.com [mdpi.com]
- 3. What are VEGFR2 modulators and how do they work? [synapse.patsnap.com]
- 4. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. commerce.bio-rad.com [commerce.bio-rad.com]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. lifechemicals.com [lifechemicals.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Western Blot Protocol for VEGF Receptor 2 Antibody (NB100-529): Novus Biologicals [novusbio.com]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes: VEGFR-2-IN-37 for Studying Endothelial Cell Migration
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a primary mediator of the angiogenic signaling cascade.[1][2][3] Upon binding with its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for endothelial cell proliferation, survival, and migration.[2][4][5] These processes are fundamental to angiogenesis, the formation of new blood vessels from pre-existing ones, which is vital in both normal physiological processes and pathological conditions like tumor growth.[1][2] The migration of endothelial cells is a critical step in the angiogenic process.
VEGFR-2-IN-37 is a potent and selective, ATP-competitive, small-molecule inhibitor of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the VEGFR-2 kinase domain, it effectively blocks the receptor's autophosphorylation and subsequent activation of downstream signaling pathways.[5][6][7] This targeted inhibition makes this compound an invaluable tool for researchers, scientists, and drug development professionals studying the mechanisms of endothelial cell migration and for screening anti-angiogenic therapeutic candidates.
Mechanism of Action
This compound is a multi-target inhibitor that primarily targets VEGFR-1, VEGFR-2, and VEGFR-3.[5][8][9] The binding of VEGF to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain. This activation creates docking sites for various signaling proteins, leading to the activation of key pathways that drive cell migration:
-
PI3K/Akt Pathway: Promotes endothelial cell survival and proliferation.[1][10]
-
PLCγ/PKC/MAPK Pathway: Initiates DNA synthesis and promotes cell proliferation.[1][10]
-
Src/FAK Pathway: Regulates focal adhesion turnover and cytoskeletal reorganization, which are essential for cell motility.[10]
This compound competitively binds to the intracellular ATP site of the VEGFR kinase, preventing its phosphorylation.[6] This action blocks the initiation of these downstream signaling cascades, leading to a significant reduction in VEGF-induced endothelial cell migration, proliferation, and survival.[5][6]
Quantitative Data
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The data presented below is based on studies of Axitinib, a well-characterized VEGFR-2 inhibitor with a similar mechanism of action.
Table 1: Biochemical Inhibitory Activity
| Target | IC₅₀ (nM) |
|---|---|
| VEGFR-1 | 0.1 |
| VEGFR-2 | 0.2[8][11] |
| VEGFR-3 | 0.1-0.3[8][11] |
| PDGFRβ | 1.6[8] |
| c-Kit | 1.7[8] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%.
Table 2: Cellular Activity in Endothelial Cells
| Cell Type | Assay | IC₅₀ / Effective Concentration |
|---|---|---|
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability (non-VEGF stimulated) | 573 nM[8] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation Inhibition | ~30 nM[12] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Growth Suppression | 1-4 µM[13] |
| Human Brain Microvascular Endothelial Cells (HBMECs) | Tube Formation Inhibition | ~30 nM[12] |
Experimental Protocols
Detailed methodologies for key experiments to study endothelial cell migration using this compound are provided below.
Protocol 1: In Vitro Wound Healing (Scratch) Assay
This assay is a straightforward method to assess collective cell migration.[14]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (EGM-2)
-
Serum-free basal medium (EBM-2)
-
VEGF-A (recombinant human)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
6-well or 12-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
Procedure:
-
Cell Seeding: Seed HUVECs in a 12-well plate at a density that will form a confluent monolayer (~80-90%) within 24 hours.
-
Starvation: Once confluent, replace the growth medium with serum-free basal medium and incubate for 4-6 hours to synchronize the cells.
-
Wound Creation: Gently create a linear scratch in the center of the monolayer using a sterile 200 µL pipette tip.[14]
-
Washing: Wash the wells twice with PBS to remove detached cells and debris.[14]
-
Treatment: Add serum-free basal medium containing different concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle control (DMSO). To stimulate migration, add a final concentration of 20-50 ng/mL of VEGF-A to all wells except the negative control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in predefined locations for each well.[15]
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Image Acquisition (Final Time): After 12-18 hours, capture images of the same locations as Time 0.[15]
-
Analysis: Measure the width or area of the scratch at both time points using software like ImageJ. Calculate the percentage of wound closure or migration rate. Compare the migration in treated groups to the VEGF-stimulated control.
Protocol 2: Transwell Migration (Boyden Chamber) Assay
This assay quantifies the chemotactic migration of individual cells toward a chemoattractant.[16][17][18]
Materials:
-
HUVECs
-
Transwell inserts with 8.0 µm pore size membranes for 24-well plates
-
Serum-free basal medium (EBM-2)
-
Complete endothelial cell growth medium (EGM-2, as a chemoattractant)
-
VEGF-A
-
This compound (in DMSO)
-
Trypsin-EDTA
-
Cotton swabs
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Crystal Violet for staining
Procedure:
-
Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in serum-free basal medium. Count the cells and adjust the concentration to 1 x 10⁵ cells/mL.
-
Chamber Setup: In the lower chamber of the 24-well plate, add 600 µL of EGM-2 or basal medium containing VEGF-A (e.g., 50 ng/mL) as the chemoattractant.
-
Treatment: Pre-incubate the HUVEC suspension with various concentrations of this compound or vehicle control for 30 minutes at room temperature.
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10⁴ cells) to the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.[19]
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber. Use a cotton swab to gently wipe the inside of the insert to remove non-migratory cells.[16]
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane by immersing the insert in 4% PFA for 20 minutes. Stain the cells by placing the insert in 0.1% Crystal Violet solution for 30 minutes.
-
Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Quantification: Count the number of migrated, stained cells in several random fields of view using an inverted microscope. Calculate the average number of migrated cells per field for each condition.
Visualizations
Signaling Pathways
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflows
Caption: Workflow for the in vitro Wound Healing (Scratch) Assay.
Caption: Workflow for the Transwell (Boyden Chamber) Migration Assay.
References
- 1. cusabio.com [cusabio.com]
- 2. biorbyt.com [biorbyt.com]
- 3. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. VEGF signaling inside vascular endothelial cells and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Axitinib in Metastatic Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. inlyta.pfizerpro.com [inlyta.pfizerpro.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 11. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 12. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antiangiogenic Properties of Axitinib versus Sorafenib Following Sunitinib Resistance in Human Endothelial Cells—A View towards Second Line Renal Cell Carcinoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Enhancing angiogenesis through secretomes: Insights from scratch wound assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anticancer drug screening: standardization of in vitro wound healing assay [redalyc.org]
- 16. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 17. Transwell Migration Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 19. Assaying antigen-specific T cell trans-endothelial migration in vitro with the Transwell system: application in tumor immunology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for VEGFR-2-IN-XX Administration in Animal Studies
Disclaimer: No specific public data was found for a compound designated "VEGFR-2-IN-37". The following application notes and protocols are for a representative, hypothetical small molecule VEGFR-2 inhibitor, herein referred to as VEGFR-2-IN-XX . The data and methodologies presented are synthesized from published animal studies on various VEGFR-2 inhibitors and are intended to serve as a comprehensive guide for researchers.
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR/Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2] In cancer, pathological angiogenesis is crucial for tumor growth and metastasis, making VEGFR-2 a prime therapeutic target.[1][3] VEGFR-2-IN-XX is a potent and selective small molecule inhibitor of VEGFR-2 tyrosine kinase activity. These application notes provide an overview of its use in preclinical animal models to evaluate its anti-angiogenic and anti-tumor efficacy.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies with VEGFR-2 inhibitors, which can be expected to be similar for VEGFR-2-IN-XX.
Table 1: In Vivo Efficacy of VEGFR-2-IN-XX in Murine Syngeneic Tumor Models
| Animal Model | Tumor Type | Dosing Regimen | Tumor Growth Inhibition (%) | Survival Increase (%) | Citation |
| C57BL/6 Mice | Lewis Lung Carcinoma (LLC) | 80 mg/kg, daily, oral | 84% | Not Reported | [4] |
| C57BL/6 Mice | B16.F10 Melanoma | 80 mg/kg, daily, oral | 82% | Not Reported | [4] |
| BALB/c Mice | MC38 Colon Adenocarcinoma | 40 mg/kg, twice weekly, i.p. | Significant tumor growth delay | Not Reported | [5] |
| BALB/c Mice | 4T1 Breast Carcinoma | Weekly i.v. injection | Significant anti-tumor activity | Significant increase | [6] |
Table 2: Pharmacodynamic Effects of VEGFR-2-IN-XX in Tumor Tissue
| Animal Model | Tumor Type | Parameter | Result | Citation |
| LLC & B16.F10 | Lung & Melanoma | Microvascular Density | Decrease | [4] |
| LLC | Lung Carcinoma | Tie2 mRNA | ~3-fold increase | [4] |
| LLC | Lung Carcinoma | Ang2 mRNA | ~3-fold decrease | [4] |
| MC38 | Colon Adenocarcinoma | CD3+ T cell Infiltration | Significant increase | [5] |
Table 3: Potential Toxicities Associated with VEGFR-2 Inhibition
| Toxicity | Description | Management/Monitoring | Citation |
| Hypertension | Disruption of VEGF/VEGFR pathway leading to vasoconstriction. | Regular blood pressure monitoring. | [7] |
| Proteinuria | Alterations in glomerular permeability due to VEGF-A inhibition. | Urinalysis for protein levels. | [7] |
| Hepatotoxicity | Elevation of liver enzymes (ALT, AST). | Monitoring of liver function tests. | [8] |
| Weight Loss | Observed in some animal studies. | Regular monitoring of animal body weight. | [4] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the efficacy of VEGFR-2-IN-XX in a subcutaneous syngeneic tumor model.
Materials:
-
VEGFR-2-IN-XX
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose in sterile water)
-
6-8 week old immunocompetent mice (e.g., C57BL/6 or BALB/c)
-
Tumor cells (e.g., LLC, B16.F10, MC38)
-
Sterile PBS, syringes, needles
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation:
-
Harvest tumor cells from culture during the logarithmic growth phase.
-
Resuspend cells in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (2 x 10^5 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of VEGFR-2-IN-XX.
-
On each day of treatment, prepare the final dosing solution by diluting the stock in the vehicle. For oral administration, a common vehicle is 0.5% carboxymethylcellulose.
-
Administer VEGFR-2-IN-XX or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection). A typical dosing volume is 10 mL/kg.
-
-
Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily. Euthanize animals if tumor volume exceeds predetermined limits or if signs of excessive toxicity are observed (e.g., >20% body weight loss, ulceration).
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all animals.
-
Excise tumors and weigh them.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qRT-PCR) or fixed in formalin for immunohistochemistry (e.g., CD31 staining for microvessel density).
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of VEGFR-2-IN-XX.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with a VEGFR-2 antibody results in intra-tumor immune modulation and enhances anti-tumor efficacy of PD-L1 blockade in syngeneic murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor effects of a human VEGFR-2-based DNA vaccine in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Spectrum of VEGF Inhibitors’ Toxicities from Systemic to Intra-Vitreal Usage in Medical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatotoxicity with vascular endothelial growth factor receptor tyrosine kinase inhibitors: A meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with VEGFR-2-IN-37 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, plays a crucial role in tumor growth and metastasis by promoting the proliferation, migration, and survival of endothelial cells.[1][2][3][4] Targeting VEGFR-2 is a well-established strategy in cancer therapy.[5][6][7] VEGFR-2-IN-37 is an inhibitor of VEGFR-2 and has been identified as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[8] This document provides detailed protocols for utilizing flow cytometry to analyze the cellular effects of this compound treatment, focusing on key indicators of anti-angiogenic activity: cell proliferation, apoptosis, and cell cycle progression.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2.[8] By blocking the ATP-binding site of the receptor's intracellular tyrosine kinase domain, it prevents autophosphorylation and the subsequent activation of downstream signaling pathways.[9] The primary pathways inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is critical for endothelial cell proliferation, and the PI3K/AKT pathway, which is essential for cell survival.[1][2][10] Inhibition of these pathways by this compound is expected to lead to a reduction in endothelial cell proliferation, induction of apoptosis, and arrest of the cell cycle.
Data Presentation
The following tables summarize the expected quantitative data from flow cytometry analysis of HUVECs treated with this compound. The data presented here is illustrative to demonstrate the expected outcomes and can be replaced with experimental results.
Table 1: Effect of this compound on HUVEC Proliferation
| Treatment Group | Concentration (µM) | % Inhibition of Proliferation |
| Vehicle Control (DMSO) | 0 | 0% |
| This compound | 1 | 25% |
| This compound | 10 | 58% |
| This compound | 50 | 85% |
| This compound | 100 | 95% |
Table 2: Induction of Apoptosis in HUVECs by this compound (48-hour treatment)
| Treatment Group | Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control (DMSO) | 0 | 3.2% | 1.5% |
| This compound | 10 | 15.8% | 5.3% |
| This compound | 50 | 35.2% | 12.7% |
| This compound | 100 | 55.9% | 25.1% |
Table 3: Cell Cycle Analysis of HUVECs Treated with this compound (24-hour treatment)
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control (DMSO) | 0 | 55.4% | 30.1% | 14.5% |
| This compound | 10 | 68.2% | 20.5% | 11.3% |
| This compound | 50 | 79.8% | 12.3% | 7.9% |
| This compound | 100 | 85.1% | 8.7% | 6.2% |
Mandatory Visualizations
Caption: VEGFR-2 Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Flow Cytometry Analysis.
Caption: Logical Flow of this compound's Cellular Effects.
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol
-
Flow Cytometer
Protocol 1: HUVEC Proliferation Assay (General)
While a direct flow cytometry-based proliferation assay using markers like Ki-67 is feasible, a standard cell counting or viability assay is often used to determine the IC50 for proliferation inhibition.
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in EGM-2 and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in EGM-2. Replace the medium in the wells with the drug-containing medium or vehicle control (DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Analysis: Assess cell viability using a preferred method (e.g., MTT, CellTiter-Glo®).
-
Data Interpretation: Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Flow Cytometry
This protocol utilizes Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells from each treatment group.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet with cold PBS. Repeat the wash.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses Propidium Iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed HUVECs in 6-well plates. After 24 hours, treat the cells with desired concentrations of this compound and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, transfer to centrifuge tubes, and pellet by centrifugation (300 x g for 5 minutes).
-
Fixation: Discard the supernatant and wash the cell pellet with cold PBS. Resuspend the pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Pellet the fixed cells by centrifugation (500 x g for 5 minutes) and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of a solution containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes. Add 500 µL of PI staining solution (50 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 15-30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the anti-angiogenic effects of this compound using flow cytometry. By quantifying the inhibitor's impact on endothelial cell proliferation, apoptosis, and cell cycle progression, researchers can effectively characterize its mechanism of action and preclinical efficacy. These methods are essential tools for the development of novel anti-cancer therapies targeting the VEGFR-2 signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. digital.wpi.edu [digital.wpi.edu]
- 5. auctoresonline.org [auctoresonline.org]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Evaluation of Angiogenesis Inhibitors Using the HUVEC Fibrin Bead Sprouting Assay [bio-protocol.org]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
- 10. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
VEGFR-2-IN-37 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with VEGFR-2-IN-37. The information is designed to address common challenges related to the solubility and stability of this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels. By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound blocks the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. These pathways are crucial for tumor growth and metastasis, making VEGFR-2 a significant target for anticancer therapies.[1][2][3][4]
Q2: Why do many kinase inhibitors like this compound exhibit poor aqueous solubility?
The majority of small-molecule kinase inhibitors are designed to bind to the ATP-binding pocket of kinases. This pocket is often hydrophobic in nature.[5] Consequently, these inhibitor molecules tend to be lipophilic (fat-soluble), which results in low aqueous solubility.[5][6][7] This characteristic can present a significant challenge for in vitro assays and drug formulation.[5]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What is happening?
This is a common issue that occurs when a compound that is highly soluble in an organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous buffer where its solubility is much lower. The sudden change in solvent polarity causes the compound to precipitate out of the solution. It is advisable to keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 1%, though this may not always prevent precipitation for highly insoluble compounds.[5]
Q4: How does pH affect the solubility of this compound?
The solubility of many kinase inhibitors is dependent on pH, especially for those that are weakly basic compounds. These molecules contain functional groups that can be ionized. At a pH below their acid dissociation constant (pKa), these groups become protonated, which generally increases their interaction with water and enhances solubility. Conversely, at a pH above the pKa, the compound is in its less soluble, unionized form.[5] Therefore, adjusting the pH of your buffer can be a simple and effective method to improve solubility.[5]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound to Prepare a Stock Solution
Problem: this compound powder is not fully dissolving in the chosen solvent (e.g., DMSO) at the desired concentration.
| Possible Cause | Troubleshooting Steps | Rationale |
| Insufficient Solvent Power | 1. Try alternative solvents: Consider N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMA).2. Use a co-solvent system: A combination of solvents may improve solubility. | While DMSO is a common solvent, other organic solvents may be more effective for certain compounds. Always check for solvent compatibility with your specific assay.[5] |
| Compound Aggregation | 1. Vortex the solution vigorously. 2. Gently warm the solution: Use a water bath set to 37°C.3. Use sonication: A brief period in a bath or with a probe sonicator can help break up aggregates. | Physical methods can provide the energy needed to overcome the lattice energy of the solid and break down aggregates, facilitating dissolution.[5] |
Issue 2: Precipitation of this compound in Aqueous Media
Problem: The compound precipitates out of solution when the DMSO stock is diluted into cell culture media or an aqueous assay buffer.
| Possible Cause | Troubleshooting Steps | Rationale |
| Poor Aqueous Solubility | 1. Lower the final concentration: The desired concentration may be above the solubility limit in the final buffer.2. Increase the DMSO concentration: If your assay allows, a slightly higher final DMSO concentration (e.g., up to 1-2%) might be acceptable. However, always run a vehicle control to check for solvent-induced effects.[8] | The aqueous solubility of the compound is the primary limiting factor. Sometimes a lower, soluble concentration is sufficient for biological activity. |
| pH-Dependent Solubility | 1. Adjust the buffer pH: If this compound is a weak base, lowering the pH of the buffer can increase its solubility.[8] | Ionizable compounds are more soluble when in their charged state. Modifying the pH can shift the equilibrium towards the more soluble ionized form.[5] |
| Compound Instability | 1. Prepare fresh dilutions: Make fresh dilutions from a frozen stock for each experiment.2. Minimize time in aqueous buffer: Add the compound to the assay plate immediately before starting the experiment. | The compound may not be stable in the aqueous environment of the assay buffer over extended periods.[9] |
| Use of Solubilizing Agents | 1. Incorporate surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 can help.[8]2. Use cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HPβCD) can form inclusion complexes with hydrophobic compounds, increasing their aqueous solubility.[5][6][7] | These agents can help to keep hydrophobic molecules dispersed and in solution in an aqueous environment. |
Product Information and Storage
| Property | Details |
| Target | VEGFR-2 |
| Storage of Solid | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. |
| Stock Solution Storage | Prepare stock solutions in a suitable solvent (e.g., DMSO). Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: General Procedure for Preparing a Stock Solution
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of 100% DMSO to achieve the target concentration (e.g., 10 mM).
-
Facilitate Dissolution: If the compound does not dissolve immediately, vortex the solution. Gentle warming in a 37°C water bath or brief sonication can also be used to aid dissolution.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store at -80°C or -20°C as recommended.
Protocol 2: Kinetic Solubility Assay
This assay determines the solubility of a compound in an aqueous buffer when added from a DMSO stock.
-
Prepare Buffers: Prepare aqueous buffers at different pH values (e.g., pH 5.0, 6.5, and 7.4).
-
Prepare Compound Plate: In a 96-well plate, add the appropriate volume of DMSO stock solution of this compound to empty wells to achieve a range of final concentrations when the buffer is added.
-
Add Buffer: Add the aqueous buffer to the wells containing the DMSO stock and mix well.
-
Equilibrate: Allow the plate to equilibrate at room temperature for a set period (e.g., 2 hours).
-
Measure Turbidity: Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength sensitive to precipitation (e.g., 620 nm).
-
Determine Solubility: The highest concentration that does not show a significant increase in turbidity compared to the buffer-only control is considered the kinetic solubility limit.
Protocol 3: Stability Assessment in Assay Buffer
This protocol assesses the stability of this compound in the final assay buffer over time.
-
Prepare Solution: Prepare a solution of this compound in the final assay buffer at the desired working concentration.
-
Incubate: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO2).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, and 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the concentration of the intact compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Determine Stability: Plot the concentration of this compound as a function of time. A significant decrease in concentration over time indicates instability.
Visualizing Key Concepts
VEGFR-2 Signaling Pathways
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. iris.hi.is [iris.hi.is]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting VEGFR-2-IN-37 Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with VEGFR-2-IN-37, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor that targets the kinase activity of VEGFR-2.[1] VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand VEGF-A, triggers a signaling cascade involved in angiogenesis—the formation of new blood vessels.[2][3] By inhibiting VEGFR-2, this compound blocks downstream signaling pathways, thereby preventing endothelial cell proliferation and migration, which are crucial steps in angiogenesis.[1] This makes it a valuable tool for studying angiogenesis and a potential anti-cancer agent.[4][5]
Q2: What are the key signaling pathways downstream of VEGFR-2 that are inhibited by this compound?
Activation of VEGFR-2 initiates several downstream signaling pathways that are critical for endothelial cell function. The primary pathways include:
-
The PLCγ-PKC-Raf-MEK-ERK (MAPK) Pathway: This pathway is a major driver of endothelial cell proliferation.[2]
-
The PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and permeability.[6]
By inhibiting VEGFR-2, this compound is expected to attenuate signaling through these key pathways.
Q3: What is the reported potency of this compound?
One supplier reports an inhibition rate of approximately 56.9% at a concentration of 200 μM.[1] However, the half-maximal inhibitory concentration (IC50) can vary significantly depending on the experimental conditions, such as the cell type, ATP concentration in in vitro assays, and the specific assay format used. It is highly recommended that researchers determine the IC50 value of this compound in their specific experimental system.
Troubleshooting Guide
Inconsistent or No Inhibition Observed
Q4: I am not observing the expected inhibitory effect of this compound in my experiments. What are the possible causes?
Several factors can contribute to a lack of inhibitory activity. Here are some common causes and their solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Storage and Handling | This compound stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Avoid repeated freeze-thaw cycles by aliquoting the stock solution upon preparation.[1] |
| Poor Solubility | Ensure the compound is fully dissolved in the appropriate solvent (e.g., DMSO) before further dilution into aqueous assay buffers. Precipitates can lead to inaccurate concentrations. If solubility issues persist, consider using a different solvent or a solubilizing agent, but first, check for compatibility with your assay. |
| Inhibitor Inactivation | The stability of the inhibitor in your specific cell culture media or assay buffer at 37°C should be considered. If the compound is unstable, this could lead to a loss of activity over the course of the experiment. Consider reducing incubation times if instability is suspected. |
| Suboptimal Assay Conditions | For in vitro kinase assays, the concentration of ATP is a critical factor. High concentrations of ATP can compete with ATP-competitive inhibitors like this compound, leading to an underestimation of their potency. It is recommended to use an ATP concentration close to the Km value for VEGFR-2. |
| Cell Line Resistance | The sensitivity of different cell lines to VEGFR-2 inhibitors can vary. This can be due to lower expression of VEGFR-2, mutations in the receptor, or activation of alternative signaling pathways that bypass the need for VEGFR-2. Confirm the expression and activation status of VEGFR-2 in your cell line using techniques like Western blotting or flow cytometry. |
| High Cell Density | In cell-based assays, very high cell densities can sometimes mask the inhibitory effects of a compound. Optimize cell seeding density to ensure they are in a logarithmic growth phase during the experiment. |
High Variability Between Replicates
Q5: I am observing high variability between my experimental replicates. What can I do to improve consistency?
High variability can obscure the true effect of the inhibitor. The following are common sources of variability and how to address them:
| Potential Cause | Troubleshooting Steps |
| Pipetting Errors | Ensure your pipettes are properly calibrated. For small volumes, use reverse pipetting, especially with viscous solutions. Maintain a consistent pipetting technique. |
| Inadequate Mixing | Thoroughly mix all reagents after addition, particularly the inhibitor and cells. Avoid introducing bubbles during mixing. |
| Edge Effects in Assay Plates | The outer wells of a microplate are more prone to evaporation, which can concentrate reagents and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent cells from settling at the bottom of the tube. |
| Serum and Matrix Variability | The composition of fetal bovine serum (FBS) and extracellular matrices like Matrigel can vary between lots, impacting angiogenesis assays.[7] It is advisable to test new lots before use in critical experiments and to use a single lot for a set of related experiments. |
Quantitative Data
Table 1: IC50 Values of Selected VEGFR-2 Inhibitors in Various Assays
Note: This table provides a reference for the expected potency of VEGFR-2 inhibitors. The IC50 of this compound should be determined empirically in your specific assay system.
| Inhibitor | Assay Type | Cell Line/Enzyme | IC50 (nM) |
| Apatinib | Kinase Assay | VEGFR-2 | 1 |
| Sunitinib | Kinase Assay | VEGFR-2 (Flk-1) | 80 |
| Sorafenib | Kinase Assay | VEGFR-2 | 90 |
| Axitinib | Kinase Assay | VEGFR-2 | 0.2 |
| Regorafenib | Kinase Assay | Murine VEGFR-2 | 4.2 |
| Vatalanib | Kinase Assay | VEGFR-2/KDR | 37 |
| Ponatinib | Kinase Assay | VEGFR-2 | 1.5 |
| Pazopanib | Kinase Assay | VEGFR-2 | 30 |
| Lenvatinib | Kinase Assay | VEGFR-2 | 4 |
| Cediranib | Kinase Assay | VEGFR-2 | 0.4 |
| Cabozantinib | Kinase Assay | VEGFR-2 | 0.035 |
| Vandetanib | Kinase Assay | VEGFR-2 | 40 |
| Tivozanib | Kinase Assay | VEGFR-2 | 0.21 |
| Fruquintinib | Kinase Assay | VEGFR-2 | 0.3 |
| Nintedanib | Kinase Assay | VEGFR-2 | 13 |
| Linifanib | Kinase Assay | VEGFR-2 | 3 |
| Foretinib | Kinase Assay | VEGFR-2 | 0.4 |
| Dovitinib | Kinase Assay | VEGFR-2 | 8 |
| Golvatinib | Kinase Assay | VEGFR-2 | 0.5 |
| BMS-794833 | Kinase Assay | VEGFR-2 | 0.2 |
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against recombinant VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
This compound
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase-Glo® Luminescent Kinase Assay (Promega) or similar detection system
-
White, opaque 96-well plates
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase buffer. Also, prepare a vehicle control (DMSO in kinase buffer).
-
Add 5 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Prepare a master mix containing recombinant VEGFR-2 and the peptide substrate in kinase buffer.
-
Add 20 µL of the enzyme/substrate master mix to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Prepare an ATP solution in kinase buffer. The final ATP concentration should ideally be at the Km for VEGFR-2.
-
Initiate the kinase reaction by adding 25 µL of the ATP solution to each well.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.
-
Plot the luminescence signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: HUVEC Proliferation Assay
This protocol describes a cell-based assay to evaluate the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
This compound
-
Recombinant Human VEGF-A
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.[8][9]
-
Allow the cells to attach and grow for 24 hours.
-
The next day, replace the medium with a basal medium (e.g., EBM-2 with 2% FBS) and serum-starve the cells for 4-6 hours.
-
Prepare serial dilutions of this compound in basal medium containing a final concentration of VEGF-A (e.g., 20-50 ng/mL). Include a vehicle control (DMSO in medium with VEGF-A) and a no-VEGF-A control.
-
Remove the starvation medium and add 100 µL of the prepared inhibitor/VEGF-A solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
At the end of the incubation period, assess cell proliferation using your chosen reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the data to the vehicle control and plot the percentage of proliferation against the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: A decision tree for troubleshooting common issues with this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 4. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 7. Techniques and assays for the study of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Optimizing VEGFR-2-IN-37 Dosage and Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VEGFR-2-IN-37. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, it can block the downstream signaling pathways that are crucial for angiogenesis, the process of new blood vessel formation. This makes it a potential tool for research in areas where angiogenesis is a key factor, such as cancer biology. It has been noted as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation[1][2].
Q2: What is a recommended starting concentration for in vitro experiments with this compound?
A technical data sheet for this compound states an inhibition rate of approximately 56.9 µM at a concentration of 200 µM[1][2]. This suggests an IC50 value in that range for the specific assay conditions used. However, the optimal concentration can vary significantly depending on the cell line and experimental setup.
For initial experiments, it is advisable to perform a dose-response curve to determine the IC50 value in your specific system. A typical starting range for a novel kinase inhibitor in cell-based assays is from 0.1 nM to 10 µM[3].
Q3: How should I prepare and store this compound?
For stock solutions, it is recommended to store this compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light[1][2]. For experimental use, dissolve the compound in a suitable solvent like DMSO to create a high-concentration stock solution. The final concentration of DMSO in your cell culture medium should typically be kept low (e.g., <0.5%) to avoid solvent-induced cytotoxicity[4].
Troubleshooting Guides
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no inhibitory effect observed | - Suboptimal inhibitor concentration: The concentration of this compound may be too low for your specific cell line or assay. - Compound instability: The inhibitor may be degrading in the cell culture medium. - Cell line resistance: The chosen cell line may have low VEGFR-2 expression or alternative signaling pathways that bypass VEGFR-2. | - Perform a dose-response experiment with a wider concentration range to determine the IC50. - Assess the stability of the compound in your experimental medium over time using methods like HPLC or LC-MS/MS if available. A simpler method is to visually inspect for precipitation.[4] - Confirm VEGFR-2 expression in your cell line via Western blot or flow cytometry. Consider using a different cell line known to be sensitive to VEGFR-2 inhibition. |
| High variability in results | - Inconsistent cell seeding: Uneven cell distribution in multi-well plates. - Edge effects: Evaporation in the outer wells of the plate can alter compound concentration. - Inconsistent incubation times: Variations in treatment or assay reagent incubation periods. | - Ensure a homogenous cell suspension before seeding and use consistent pipetting techniques.[4] - Avoid using the outermost wells of the plate or fill them with sterile media or PBS to maintain humidity.[4] - Adhere to a strict and consistent incubation schedule for all experimental steps.[4] |
| Discrepancy between biochemical and cellular assay results | - High cellular ATP concentration: Biochemical assays often use lower ATP concentrations than what is found inside cells. High intracellular ATP can outcompete ATP-competitive inhibitors.[4] - Cellular permeability: The compound may have poor cell membrane permeability. - Efflux pumps: The compound may be actively transported out of the cells. | - Be aware that higher concentrations may be needed in cellular assays compared to biochemical assays. - Evaluate the cellular uptake of the compound if possible. - Consider using cell lines with lower expression of efflux pumps or co-administering an efflux pump inhibitor as a control experiment. |
| Compound precipitation in media | - Poor solubility: The compound may have low aqueous solubility. | - Prepare a high-concentration stock in DMSO and ensure the final DMSO concentration in the media is low.[4] - Briefly sonicate the stock solution to aid dissolution.[4] - Consider using a different formulation or delivery vehicle if solubility issues persist. |
Western Blotting for Phosphorylated VEGFR-2 Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Weak or no phospho-VEGFR-2 signal | - Low protein abundance: Phosphorylated proteins are often present at low levels. - Dephosphorylation during sample preparation: Phosphatases in the cell lysate can remove the phosphate group. - Inefficient antibody binding. | - Increase the amount of protein loaded onto the gel.[5] - Use fresh samples and always include phosphatase inhibitors in your lysis buffer. Keep samples on ice throughout the preparation.[6][7] - Optimize the primary antibody concentration and incubation time. |
| High background | - Inappropriate blocking buffer: Milk contains phosphoproteins (casein) that can cause high background with anti-phospho antibodies. - Non-specific antibody binding. | - Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk.[7] - Ensure adequate washing steps after primary and secondary antibody incubations. |
| Inconsistent results | - Variable sample handling: Differences in the time taken to process samples can lead to variable dephosphorylation. - Uneven transfer: Inconsistent transfer of proteins from the gel to the membrane. | - Standardize your sample preparation protocol to ensure all samples are treated identically. - Verify your transfer conditions and ensure good contact between the gel and the membrane. |
Experimental Protocols
Cell Viability Assay (MTT/MTS)
This protocol is a general guideline for determining the effect of this compound on cell viability.
Materials:
-
96-well cell culture plates
-
Target cells (e.g., HUVECs, cancer cell lines)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical starting range for a new inhibitor is 0.1 nM to 10 µM[3]. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT/MTS Addition:
-
For MTT: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until a purple precipitate is visible. Then, carefully remove the medium and add 100 µL of a solubilization solution to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
Western Blotting for VEGFR-2 Phosphorylation
This protocol provides a method to assess the inhibitory effect of this compound on VEGFR-2 phosphorylation.
Materials:
-
Target cells
-
VEGF-A (as a stimulant)
-
This compound
-
Lysis buffer containing protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2 and anti-total-VEGFR-2)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to 70-80% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of this compound for a designated time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR-2 phosphorylation.
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-2.
Visualizations
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 6. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
potential off-target effects of VEGFR-2-IN-37
Welcome to the technical support center for VEGFR-2-IN-37. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this inhibitor and to troubleshoot potential issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is the formation of new blood vessels. By targeting the ATP-binding site of the VEGFR-2 kinase domain, the inhibitor blocks the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways. This leads to the inhibition of endothelial cell proliferation, migration, and survival.
Q2: My experimental results are not consistent with the expected on-target effects of VEGFR-2 inhibition. Could off-target effects be the cause?
A2: Yes, inconsistent or unexpected results could be due to off-target effects. Small molecule kinase inhibitors can often interact with multiple kinases, especially those with similar ATP-binding pockets. While specific kinase profiling data for this compound is not publicly available, similar VEGFR-2 inhibitors have been shown to have off-target activity against other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), c-Kit, and RET.[1] These off-target effects can lead to a range of cellular responses that are independent of VEGFR-2 inhibition.
Q3: I am observing high levels of cytotoxicity at concentrations where I expect to see specific inhibition of VEGFR-2. What could be the reason?
A3: High cytotoxicity can be a result of several factors. It could be due to on-target effects in a cell line that is highly dependent on VEGFR-2 signaling for survival. Alternatively, it could be a consequence of off-target kinase inhibition or even non-kinase-related toxicity of the compound. It is also possible that the observed cytotoxicity is due to issues with the compound's solubility or stability in your cell culture media.
Q4: How can I confirm that this compound is inhibiting the intended signaling pathway in my cellular model?
A4: To confirm the on-target activity of this compound, you can perform a western blot analysis to examine the phosphorylation status of VEGFR-2 and its key downstream signaling proteins. Upon effective inhibition, you should observe a decrease in the phosphorylation of VEGFR-2 (p-VEGFR2) and downstream effectors such as PLCγ, ERK1/2 (p-ERK1/2), and Akt (p-Akt) in response to VEGF stimulation.[2]
Troubleshooting Guides
Issue 1: Unexpected Phenotypic Changes
-
Observation: You observe a cellular phenotype that is not typically associated with the inhibition of the VEGFR-2 signaling pathway.
-
Potential Cause: This could be a strong indication of an off-target effect.
-
Troubleshooting Steps:
-
Kinome Profiling: If feasible, perform a kinase panel screen to identify other kinases that are inhibited by this compound at the concentrations you are using.
-
Literature Review: Research the known functions of potential off-target kinases (e.g., PDGFR, FGFR) to see if their inhibition could explain the observed phenotype.
-
Use of More Selective Inhibitors: Compare the phenotype induced by this compound with that of a more selective, structurally different VEGFR-2 inhibitor. If the phenotype is not replicated, it is likely an off-target effect of this compound.
-
Issue 2: Inconsistent Western Blot Results
-
Observation: You do not see a decrease in the phosphorylation of downstream targets like p-ERK or p-Akt after treatment with this compound.
-
Potential Causes:
-
The inhibitor may not be cell-permeable.
-
The concentration of the inhibitor is too low.
-
The VEGFR-2 signaling pathway is not active in your cell line, or there is crosstalk from other pathways.
-
-
Troubleshooting Steps:
-
Dose-Response Experiment: Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting VEGFR-2 phosphorylation.
-
Pathway Activation: Ensure that you are stimulating the cells with VEGF to activate the VEGFR-2 pathway before treating with the inhibitor.
-
Positive Controls: Use a well-characterized, cell-permeable VEGFR-2 inhibitor as a positive control to confirm that the pathway can be inhibited in your cell system.
-
Cell Line Characterization: Verify the expression of VEGFR-2 in your chosen cell line.
-
Data Presentation
Table 1: Representative Kinase Selectivity Profile of a Multi-Targeted VEGFR-2 Inhibitor (Example Data)
| Kinase Target | IC50 (nM) | Potency | Potential Off-Target Concern |
| VEGFR-2 | 10 | High | On-Target |
| VEGFR-1 | 50 | Moderate | High |
| VEGFR-3 | 30 | High | High |
| PDGFRβ | 100 | Moderate | Moderate |
| c-Kit | 250 | Low | Low |
| FGFR-1 | 500 | Low | Low |
| RET | 80 | Moderate | Moderate |
Note: This table presents example data for a hypothetical multi-targeted VEGFR-2 inhibitor to illustrate the concept of a selectivity profile. The IC50 values for this compound are not publicly available and would need to be determined experimentally.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is for determining the IC50 value of this compound against VEGFR-2 kinase.
-
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
This compound
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the VEGFR-2 kinase, the kinase substrate, and the kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ assay. This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a light signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor and plot the results to determine the IC50 value.
-
Cell Viability Assay (MTS Assay)
This protocol is for assessing the effect of this compound on the viability of endothelial cells (e.g., HUVECs).
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete cell culture medium
-
This compound
-
MTS reagent
-
96-well clear-bottom plates
-
Spectrophotometer
-
-
Methodology:
-
Seed HUVECs in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of the inhibitor to the cells. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).[3][4]
-
Western Blot for VEGFR-2 Signaling Pathway
This protocol is for analyzing the phosphorylation status of VEGFR-2 and downstream targets.
-
Materials:
-
HUVECs or another suitable cell line
-
VEGF-A
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-VEGFR2, anti-VEGFR2, anti-p-ERK1/2, anti-ERK1/2, anti-p-Akt, anti-Akt, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
-
Methodology:
-
Plate cells and grow them to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes.
-
Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.[2]
-
Visualizations
Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for characterizing this compound.
Caption: Troubleshooting decision tree for unexpected results with this compound.
References
minimizing cytotoxicity of VEGFR-2-IN-37 in cell culture
Welcome to the technical support center for VEGFR-2-IN-37. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the cytotoxicity of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels.[1] By inhibiting VEGFR-2, this compound can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.[2]
Q2: What is the recommended solvent for reconstituting this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For cell culture experiments, it is crucial to prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in the cell culture medium. The final DMSO concentration in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: How should I store this compound?
For long-term storage, this compound powder should be stored at -20°C. Stock solutions in DMSO can be stored at -20°C or -80°C.[3][4] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[5]
Q4: What is the expected cytotoxic profile of this compound?
As an inhibitor of a critical cell signaling pathway, this compound is expected to exhibit cytotoxic and anti-proliferative effects, particularly in cells that are highly dependent on VEGFR-2 signaling, such as endothelial cells (e.g., HUVECs).[3][4] The cytotoxicity is dose-dependent, and the IC50 (the concentration that inhibits 50% of cell growth) will vary depending on the cell line and experimental conditions.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound in cell culture.
| Problem | Possible Cause | Suggested Solution |
| High Cytotoxicity at Low Concentrations | Cell line is highly sensitive to VEGFR-2 inhibition. | - Perform a dose-response experiment to determine the optimal non-toxic concentration range.- Reduce the incubation time.- Ensure the final DMSO concentration is not contributing to cytotoxicity. |
| Compound precipitation in culture medium. | - Visually inspect the medium for precipitates after adding the compound.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a lower final concentration or a different formulation if solubility issues persist. | |
| Inconsistent or Non-reproducible Results | Degradation of the compound. | - Aliquot the stock solution to minimize freeze-thaw cycles.- Store the compound and stock solutions at the recommended temperatures and protected from light.[3][4]- Prepare fresh dilutions in medium for each experiment. |
| Variability in cell culture conditions. | - Maintain consistent cell passage numbers and seeding densities.- Ensure uniform incubation conditions (temperature, CO2, humidity). | |
| No Observable Effect on Cell Viability or VEGFR-2 Phosphorylation | Compound is inactive. | - Verify the correct storage and handling of the compound.- Test the compound on a sensitive positive control cell line (e.g., HUVECs). |
| Insufficient concentration or incubation time. | - Increase the concentration of this compound.- Extend the incubation period. | |
| Cell line is not dependent on VEGFR-2 signaling. | - Confirm the expression of VEGFR-2 in your cell line of interest using techniques like Western Blot or flow cytometry. |
Quantitative Data Summary
The following tables summarize typical quantitative data for VEGFR-2 inhibitors. Note that these are representative values from the literature for various inhibitors and may not be specific to this compound. Researchers should perform their own dose-response experiments to determine the precise IC50 values for their specific experimental setup.
Table 1: Representative IC50 Values for VEGFR-2 Inhibition and Cytotoxicity
| Compound Class | Cell Line | VEGFR-2 Inhibition IC50 (µM) | Cytotoxicity IC50 (µM) |
| Pyrimidine Derivatives | HCT-116 | 0.53 | 1.14 |
| MCF-7 | 0.61 | 9.77 | |
| Benzoxazole Derivatives | HepG2 | ~Sorafenib | 4.61 |
| MCF-7 | ~Sorafenib | 4.75 | |
| Piperazinylquinoxaline Derivatives | A549 | 0.19 | 10.61 |
| HepG-2 | 0.19 | 9.52 | |
| Caco-2 | 0.19 | 12.45 | |
| MDA-MB-231 | 0.19 | 11.52 |
Data compiled from various sources.[6][7]
Experimental Protocols
1. MTT Assay for Cell Viability and Cytotoxicity
This protocol provides a general procedure to assess the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[8]
-
Remove the medium containing MTT and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
2. In Vitro VEGFR-2 Kinase Assay
This protocol outlines a method to determine the direct inhibitory effect of this compound on VEGFR-2 kinase activity.
-
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase assay buffer
-
ATP
-
VEGFR-2 substrate (e.g., a synthetic peptide)
-
This compound
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Luminometer
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the kinase substrate, and the different concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction and measure the remaining ATP using a luminescent assay kit according to the manufacturer's instructions.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each concentration and determine the IC50 value.
-
3. Western Blot Analysis of VEGFR-2 Phosphorylation
This protocol describes how to assess the effect of this compound on the phosphorylation of VEGFR-2 in whole cells.
-
Materials:
-
Cells expressing VEGFR-2
-
Cell culture dishes
-
VEGF-A (as a stimulant)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-VEGFR-2, anti-total-VEGFR-2, anti-loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer.[9]
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-VEGFR-2.
-
After washing, incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR-2 and a loading control to normalize the results.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and migration.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
Technical Support Center: Improving the Bioavailability of VEGFR-2-IN-37
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of VEGFR-2-IN-37. The information provided is based on general principles for improving the bioavailability of poorly soluble kinase inhibitors, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] It is a small molecule with the following properties:
| Property | Value |
| Molecular Formula | C18H16N2O2S |
| Molecular Weight | 324.40 g/mol [1] |
| Solubility | Soluble in DMSO[1][2] |
Information is based on commercially available data for research compounds.
Q2: My in vivo experiments with this compound are showing low or inconsistent efficacy. Could this be a bioavailability issue?
Yes, low and variable efficacy in vivo, despite promising in vitro activity, is a classic sign of poor oral bioavailability. Many kinase inhibitors suffer from low aqueous solubility and/or significant first-pass metabolism, which can drastically reduce the amount of drug that reaches systemic circulation and the target tissue.[3][4][5]
Q3: What are the likely causes of poor bioavailability for a compound like this compound?
Given that this compound is a small molecule kinase inhibitor, the most probable causes for poor bioavailability are:
-
Low Aqueous Solubility: The compound may not dissolve efficiently in the gastrointestinal fluids, which is a prerequisite for absorption.[6]
-
First-Pass Metabolism: The compound may be extensively metabolized by enzymes in the gut wall and liver (primarily by Cytochrome P450 enzymes like CYP3A4) before it reaches systemic circulation.[5]
-
Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells back into the gut lumen.
Troubleshooting Guide
This guide provides a systematic approach to identifying and addressing common issues related to the bioavailability of this compound.
Problem 1: Low exposure (AUC) in pharmacokinetic (PK) studies.
| Potential Cause | Suggested Action |
| Poor Dissolution | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution. 2. Formulation in Enabling Vehicles: - Lipid-Based Formulations: Formulate in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS).[3][4][7][8] - Amorphous Solid Dispersions: Disperse the compound in a polymer matrix to maintain it in a higher-energy, more soluble amorphous state. 3. Salt Formation: Creating a more soluble salt form of the compound can improve dissolution. |
| High First-Pass Metabolism | 1. Co-administration with a CYP3A4 Inhibitor: In preclinical studies, co-dosing with a known CYP3A4 inhibitor (e.g., ritonavir in animal models) can help determine the impact of first-pass metabolism.[5] 2. Structural Modification: If feasible, medicinal chemistry efforts can be directed to modify the structure to block metabolic hot-spots. |
| Efflux Transporter Activity | 1. In Vitro Transporter Assays: Use cell-based assays (e.g., Caco-2 cells) to determine if this compound is a substrate for P-gp or other efflux transporters. 2. Co-administration with a P-gp Inhibitor: In preclinical models, co-dosing with a P-gp inhibitor can assess the contribution of efflux to low bioavailability. |
Problem 2: High variability in PK studies between subjects.
| Potential Cause | Suggested Action |
| Food Effects | 1. Fasted vs. Fed Studies: Conduct PK studies in both fasted and fed animals to determine the effect of food on absorption. High-fat meals can sometimes increase the absorption of poorly soluble compounds, especially when formulated in lipid-based vehicles.[3] 2. Standardize Dosing Conditions: Ensure consistent fasting or feeding protocols across all study animals. |
| GI Tract pH Variability | 1. pH-Dependent Solubility: Determine the solubility of this compound at different pH values representative of the stomach and small intestine. 2. Enteric Coating: If the compound is unstable or poorly soluble at low pH, an enteric-coated formulation that dissolves in the higher pH of the small intestine may improve consistency. |
Experimental Protocols
Protocol 1: Preparation of a Simple Lipid-Based Formulation for Preclinical Studies
Objective: To prepare a solution of this compound in a lipid-based vehicle for oral gavage in rodents.
Materials:
-
This compound
-
Solubilizing agent (e.g., DMSO or PEG 400)
-
Lipid vehicle (e.g., sesame oil, corn oil, or a commercially available self-emulsifying vehicle)
-
Vortex mixer
-
Sonicator (optional)
-
Warming plate or water bath
Procedure:
-
Weigh the required amount of this compound.
-
Add a minimal amount of the solubilizing agent (e.g., 5-10% of the final volume) to wet and dissolve the compound. Vortex until a clear solution is formed. Gentle warming (37-40°C) may be applied if necessary.
-
Gradually add the lipid vehicle to the desired final volume while continuously vortexing.
-
If the solution becomes cloudy, sonicate for 5-10 minutes or continue warming and vortexing until it becomes clear.
-
Visually inspect the final formulation for any undissolved particles before administration.
Protocol 2: In Vivo Bioavailability Study in Rodents
Objective: To determine the pharmacokinetic parameters of this compound after oral administration.
Procedure:
-
Animal Dosing:
-
Fast the animals overnight (with access to water).
-
Administer the prepared formulation of this compound via oral gavage at the desired dose.
-
Record the exact time of dosing.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Analyze the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate key PK parameters such as Cmax, Tmax, and AUC.
-
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Improving Bioavailability
Caption: A logical workflow for troubleshooting and improving the oral bioavailability of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. research.monash.edu [research.monash.edu]
- 4. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic Boosting of Kinase Inhibitors [mdpi.com]
- 6. openaccesspub.org [openaccesspub.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Resistance to VEGFR-2 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to VEGFR-2 inhibitors, such as VEGFR-2-IN-37, in cancer cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you identify, characterize, and potentially overcome resistance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] VEGFR-2 is a key receptor tyrosine kinase that, upon binding to its ligand (primarily VEGF-A), activates several downstream signaling pathways. These pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, are crucial for endothelial cell proliferation, survival, and migration, which are fundamental processes in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.[2][3][4][5] By inhibiting the kinase activity of VEGFR-2, inhibitors like this compound aim to block these pro-angiogenic signals, thereby impeding tumor growth.[2][6]
Q2: What are the primary mechanisms by which cancer cells develop resistance to VEGFR-2 inhibitors?
Resistance to VEGFR-2 targeted therapies is a significant clinical challenge and can occur through several mechanisms:
-
Activation of Alternative Signaling Pathways: This is one of the most common resistance mechanisms.[7] Tumor cells can bypass the VEGFR-2 blockade by upregulating or activating other pro-angiogenic pathways. Common bypass pathways include the Fibroblast Growth Factor Receptor (FGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and the c-MET receptor.[8][9] Activation of these receptors can restore downstream signaling to pathways like PI3K/Akt and MAPK, promoting cell survival and proliferation.
-
Upregulation of Pro-Angiogenic Factors: The tumor microenvironment can adapt by increasing the production of VEGF ligands (VEGF-A, VEGF-C, VEGF-D) or other angiogenic factors like FGF2 and HGF.[8][10] This can create a scenario where the inhibitor concentration is no longer sufficient to block the intensified signaling.
-
Alterations in the Tumor Microenvironment: Recruitment of pro-angiogenic bone marrow-derived cells (BMDCs) and increased coverage of tumor blood vessels by pericytes can contribute to resistance, making the vasculature less dependent on VEGF/VEGFR-2 signaling.[11]
-
Target Gene Alterations: While less common for this class of inhibitors compared to others, genetic alterations in the KDR gene (which encodes VEGFR-2) could theoretically alter the drug binding site, reducing the inhibitor's efficacy.[7] Another observed mechanism is the transcriptional downregulation of VEGFR-2 itself in endothelial cells, rendering the pathway non-essential for their survival.[12]
Q3: How can I experimentally confirm that my cancer cell line has developed resistance to this compound?
Resistance can be functionally confirmed by demonstrating a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound in the suspected resistant cell line compared to the parental, sensitive cell line. This is typically determined using a cell viability assay. A resistant phenotype is generally considered valid if the IC50 value increases by a factor of 5 to 10 or more. Genotypic and phenotypic changes can be further investigated by checking for the activation of bypass signaling pathways (e.g., increased phosphorylation of MET or FGFR) via Western blot.
Q4: What are the initial steps to troubleshoot unexpected resistance or inconsistent results with this compound?
If you observe unexpected resistance or inconsistent IC50 values, it is crucial to first rule out experimental variables before investigating complex biological mechanisms.
-
Confirm Inhibitor Integrity: Ensure your stock of this compound is stored correctly (e.g., at -80°C for long-term storage) and has not undergone degradation.[1] Prepare fresh dilutions from a reliable stock for each experiment.
-
Standardize Cell Culture Conditions: Maintain consistent cell seeding densities, passage numbers, and media formulations (especially serum concentration). Overly confluent cells or cells in a non-logarithmic growth phase can show altered drug sensitivity.[13]
-
Verify Cell Line Identity: Authenticate your cell line using Short Tandem Repeat (STR) profiling to ensure there has been no cross-contamination.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound.
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Suggested Solution / Experiment |
| Inhibitor Degradation | Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Aliquot the stock to minimize freeze-thaw cycles. |
| Variable Cell Seeding Density | Optimize and strictly maintain a consistent cell seeding density. Ensure cells are in the logarithmic growth phase throughout the drug treatment period.[13] |
| Serum Concentration Effects | Growth factors present in fetal bovine serum (FBS) can activate parallel survival pathways. Try performing the assay in reduced-serum conditions (e.g., 1-2% FBS) after initial cell attachment. |
| Assay Incubation Time | The optimal drug incubation time can vary. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent time point for assessing cell viability. |
Problem 2: No significant decrease in phosphorylated VEGFR-2 (p-VEGFR-2) levels after treatment.
| Possible Cause | Suggested Solution / Experiment |
| Insufficient Inhibitor Concentration | The concentration used may be too low for effective target engagement in your specific cell model. Perform a dose-response experiment and analyze p-VEGFR-2 levels by Western blot to determine the concentration required for maximal target inhibition. |
| Rapid Pathway Reactivation | Feedback loops can sometimes lead to a rapid rebound in pathway signaling.[14] Conduct a time-course experiment, analyzing p-VEGFR-2 at early time points (e.g., 15 min, 1h, 4h, 8h) post-treatment. |
| Poor Antibody Quality | Ensure your primary antibodies for p-VEGFR-2 and total VEGFR-2 are validated for the application (Western blot) and are working correctly. Include appropriate positive (e.g., VEGF-stimulated cells) and negative controls. |
| Cell Permeability Issues | While unlikely for most small molecules, ensure that the inhibitor can enter the cells. This is rarely an issue but can be considered if all other causes are ruled out. |
Problem 3: Cells show initial sensitivity to this compound but resume proliferation after prolonged treatment.
| Possible Cause | Suggested Solution / Experiment |
| Activation of Bypass Pathways | This is a classic sign of acquired resistance. Use Western blotting to probe for the phosphorylated (active) forms of key alternative receptor tyrosine kinases like p-MET, p-FGFR, and p-PDGFR, and their downstream effectors (p-Akt, p-ERK).[7][8] |
| Selection of a Pre-existing Resistant Clone | The parental cell line may be a heterogeneous population containing a small number of resistant cells that are selected for during treatment. Consider single-cell cloning of the parental line to test for pre-existing heterogeneity. |
| Upregulation of VEGF Ligands | Perform an ELISA or qPCR to measure the levels of VEGF-A or VEGF-C in the conditioned media or cell lysates of resistant cells compared to parental cells. |
Data Presentation
Table 1: Illustrative IC50 Values for Sensitive vs. Resistant Cancer Cells
This table provides an example of how to present data confirming a shift in sensitivity to a VEGFR-2 inhibitor.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental MCF-7 | This compound | 150 | - |
| MCF-7 Resistant | This compound | 2100 | 14.0 |
| Parental HUVEC | This compound | 50 | - |
| HUVEC Resistant | This compound | 950 | 19.0 |
Table 2: Key Bypass Signaling Proteins in VEGFR-2 Inhibitor Resistance
This table lists common proteins whose activation should be investigated when resistance is suspected.
| Pathway | Key Proteins to Analyze (Phosphorylated Form) | Downstream Effectors |
| MET Signaling | p-MET (Tyr1234/1235) | p-Akt, p-ERK |
| FGF Signaling | p-FGFR1 (Tyr653/654) | p-Akt, p-ERK |
| PDGF Signaling | p-PDGFRβ (Tyr751) | p-Akt, p-ERK |
| PI3K/Akt | p-Akt (Ser473) | p-mTOR, p-S6K |
| MAPK | p-ERK1/2 (Thr202/Tyr204) | p-p90RSK |
Visualizations
Below are diagrams illustrating key concepts in VEGFR-2 signaling and resistance.
Caption: Canonical VEGFR-2 signaling pathways promoting cancer progression.
Caption: Key mechanisms of acquired resistance to VEGFR-2 inhibitors.
Caption: A logical workflow for troubleshooting VEGFR-2 inhibitor resistance.
Experimental Protocols
1. Cell Viability (MTT) Assay for IC50 Determination
This protocol is used to measure the cytotoxic or cytostatic effects of an inhibitor on cultured cells.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest (parental and suspected resistant)
-
Complete growth medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
-
-
Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a pre-optimized density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium. A typical 8-point dilution series might range from 100 µM to 1 nM, plus a vehicle control (DMSO).
-
Treatment: Remove the overnight medium from the cells and add 100 µL of the medium containing the various drug concentrations (in triplicate or quadruplicate for each concentration).
-
Incubation: Incubate the plates for a predetermined time (e.g., 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (media only wells). Normalize the data to the vehicle-treated control wells (set to 100% viability). Plot the normalized viability against the log of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
2. Western Blotting for Phosphoprotein Analysis
This protocol is used to detect changes in the phosphorylation status of VEGFR-2 and downstream signaling proteins.
-
Materials:
-
6-well or 10 cm culture dishes
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Methodology:
-
Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with this compound at desired concentrations for the appropriate time. For stimulation, you may starve cells in low-serum media overnight and then stimulate with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes before lysis.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize phosphoprotein levels to their respective total protein levels. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 3. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 6. Structure and function of vascular endothelial growth factor and its receptor system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Understanding and targeting resistance to anti-angiogenic therapies - Clarke - Journal of Gastrointestinal Oncology [jgo.amegroups.org]
- 10. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular Mechanisms and Future Implications of VEGF/VEGFR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. med.kindai.ac.jp [med.kindai.ac.jp]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: VEGFR-2-IN-37 Kinase Assay
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing and troubleshooting in vitro kinase assays with the VEGFR-2 inhibitor, VEGFR-2-IN-37.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key receptor tyrosine kinase involved in angiogenesis. By inhibiting VEGFR-2, this compound can potentially block the proliferation and migration of endothelial cells, which are crucial processes in the formation of new blood vessels.[1]
Q2: What is the reported inhibitory activity of this compound?
A2: The inhibitory activity of this compound has been described with an inhibition rate of approximately 56.9 µM at a concentration of 200 µM.[1] It is important to note that this is not a standard IC50 value, and users should perform their own dose-response experiments to determine the precise IC50 in their specific assay conditions.
Q3: How should I dissolve and store this compound?
A3: this compound should be dissolved in DMSO. For storage, the stock solution should be kept at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[1]
Q4: What are the most common causes of inconsistent results in kinase assays?
A4: Inconsistent results in kinase assays can stem from several factors, including suboptimal concentrations of the enzyme, substrate, or ATP. The quality and purity of reagents, as well as the properties of the inhibitor itself, such as poor solubility or interference with the assay technology, can also lead to variability. Experimental execution, including pipetting accuracy, proper mixing, and consistent incubation times, is also critical.
Q5: My inhibitor is showing activity against multiple kinases. How do I interpret these off-target effects?
A5: It is not uncommon for kinase inhibitors, particularly those targeting the ATP-binding site, to show activity against multiple kinases. To understand the specificity of your inhibitor, it is recommended to perform a kinase panel screening to identify potential off-target interactions. If significant off-target effects are observed, it is important to consider these when interpreting cellular or in vivo data.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background signal | 1. Autophosphorylation of the kinase. 2. Contaminating kinases in the enzyme preparation. 3. Non-specific binding of the detection antibody. | 1. Optimize the enzyme concentration and incubation time. 2. Use a highly purified recombinant kinase. 3. Include a no-enzyme control to determine the level of background signal. Increase the number of wash steps. |
| Low signal or no kinase activity | 1. Inactive enzyme. 2. Suboptimal assay conditions (e.g., ATP concentration, buffer pH, temperature). 3. Incorrect substrate. | 1. Use a fresh aliquot of enzyme and avoid repeated freeze-thaw cycles. 2. Titrate the ATP concentration to determine the optimal level for your assay. Ensure the buffer components and pH are appropriate for VEGFR-2. 3. Confirm that the substrate is a known substrate for VEGFR-2 and is used at an appropriate concentration. |
| High variability between replicate wells | 1. Pipetting errors. 2. Incomplete mixing of reagents. 3. "Edge effects" in the microplate. | 1. Ensure pipettes are properly calibrated. Use a master mix for reagents where possible. 2. Gently mix the plate after the addition of each reagent. 3. Avoid using the outer wells of the plate, or fill them with buffer to maintain a humid environment. |
| Inhibitor precipitation in assay buffer | Poor solubility of the compound in aqueous buffer. | 1. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%. 2. Prepare intermediate dilutions of the inhibitor in an assay-compatible buffer containing DMSO. |
| Discrepancy between in vitro and cellular activity | 1. Cell permeability of the inhibitor. 2. High intracellular ATP concentration competing with the inhibitor. 3. Off-target effects in the cellular context. | 1. Assess the cell permeability of your compound using appropriate assays. 2. Be aware that higher concentrations of inhibitor may be needed in cellular assays due to the high ATP levels. 3. Use orthogonal assays and structurally different inhibitors to validate on-target effects. |
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | VEGFR-2 | [1] |
| Reported Inhibition | ~56.9 µM at 200 µM | [1] |
| Molecular Weight | 324.40 g/mol | [1] |
| Formula | C18H16N2O2S | [1] |
| Recommended Solvent | DMSO | [1] |
| Stock Solution Storage | -80°C (6 months) or -20°C (1 month), protect from light | [1] |
Table 2: IC50 Values of Selected VEGFR-2 Inhibitors (for comparison)
| Inhibitor | VEGFR-2 IC50 | Reference |
| Sunitinib | 80 nM | |
| Sorafenib | 90 nM | |
| Axitinib | 0.2 nM | |
| Lenvatinib | 4.0 nM | |
| Pazopanib | 30 nM | |
| Vandetanib | 40 nM |
Experimental Protocols
Protocol 1: Luminescence-Based VEGFR-2 Kinase Assay
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 value of this compound.
A. Materials
-
Recombinant human VEGFR-2 (KDR) kinase
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
VEGFR-2 substrate (e.g., Poly(Glu,Tyr) 4:1)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
B. Method
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer, ensuring the final DMSO concentration is constant and does not exceed 1%.
-
Prepare a solution of VEGFR-2 kinase in kinase assay buffer at the desired concentration.
-
Prepare a solution of substrate and ATP in kinase assay buffer. The optimal ATP concentration should be at or near the Km for VEGFR-2.
-
-
Assay Procedure:
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the microplate.
-
Add the VEGFR-2 kinase solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.
-
Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified VEGFR-2 signaling pathway.
Caption: General workflow for a VEGFR-2 kinase inhibition assay.
References
Technical Support Center: Addressing Inconsistencies in VEGFR-2-IN-37 Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies encountered during experiments with VEGFR-2-IN-37. Given the limited specific literature on this compound, this guide also incorporates general best practices and troubleshooting strategies for small molecule kinase inhibitors targeting the VEGFR-2 pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected outcome in experiments?
This compound is a small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] The primary expected outcome of using this compound is the inhibition of VEGFR-2 kinase activity. This should lead to the downstream effect of reduced proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).[1]
Q2: At what concentration should I use this compound?
The optimal concentration of this compound will vary depending on the cell type, assay conditions, and experimental goals. It is recommended to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific system. A starting point for concentration ranges can be guided by the limited available data, which indicates an inhibition rate at 200 μM of approximately 56.9 μM, although this is a high concentration and lower ranges should be explored in cell-based assays.[1]
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound at -80°C for up to 6 months. For shorter-term storage, -20°C for up to 1 month is suggested. It is also advised to protect the compound from light.[1]
Q4: I am observing a cellular phenotype that is inconsistent with VEGFR-2 inhibition. What could be the cause?
Inconsistencies between the expected and observed phenotype can arise from several factors, including off-target effects, experimental artifacts, or issues with the compound's stability or bioavailability in your specific experimental setup. It is crucial to validate the on-target effect and rule out other possibilities.
Troubleshooting Guides
Issue 1: No or Low Inhibitory Effect on VEGFR-2 Signaling or Cell Proliferation
If you are not observing the expected inhibition of VEGFR-2 phosphorylation or a decrease in cell proliferation, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Steps | Rationale |
| Compound Instability | - Prepare fresh stock solutions of this compound. - Minimize freeze-thaw cycles. - Test the stability of the compound in your specific cell culture medium over the time course of your experiment. | Small molecules can degrade in aqueous solutions or interact with components of the culture medium. |
| Poor Cell Permeability | - Use a positive control inhibitor with known cell permeability. - Perform a cellular thermal shift assay (CETSA) or a similar target engagement assay to confirm the compound is reaching its intracellular target. | The compound may not be effectively crossing the cell membrane to reach the intracellular kinase domain of VEGFR-2. |
| Active Efflux | - Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-glycoprotein) to see if the inhibitory effect of this compound is enhanced. | Cells can actively pump out small molecules, reducing their intracellular concentration. |
| Suboptimal Assay Conditions | - Optimize the concentration of VEGF or other stimuli used to activate the VEGFR-2 pathway. - Ensure the cell density is appropriate for the assay. - Verify the expression and activity of VEGFR-2 in your cell line. | The experimental conditions may not be optimal for observing the inhibitory effect. |
Issue 2: Cellular Toxicity at Concentrations Required for Target Inhibition
If you observe significant cell death or other signs of toxicity at concentrations needed to inhibit VEGFR-2, it may be due to off-target effects.
| Possible Cause | Troubleshooting Steps | Rationale |
| Off-Target Effects | - Perform a counter-screen with a cell line that does not express VEGFR-2. If toxicity persists, it is likely an off-target effect. - Use a structurally unrelated inhibitor of VEGFR-2 to see if the toxicity is replicated. If not, the toxicity is likely specific to the chemical scaffold of this compound. - Screen the compound against a panel of off-target kinases to identify potential unintended targets. | The inhibitor may be binding to and inhibiting other essential kinases or cellular proteins, leading to toxicity.[2][3][4] |
| On-Target Toxicity | - Modulate the expression of VEGFR-2 (e.g., using siRNA or CRISPR) to see if it phenocopies the observed toxicity. If knocking down VEGFR-2 results in similar toxicity, it suggests the effect is on-target. | Inhibition of the primary target, VEGFR-2, may be toxic to the specific cell line being used, even if it is an endothelial cell line. |
Data Presentation
The following tables are templates for summarizing quantitative data from your experiments with this compound.
Table 1: Dose-Response of this compound on Cell Viability (Hypothetical Data)
| Concentration (μM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 98 ± 4.8 |
| 1 | 85 ± 6.1 |
| 10 | 52 ± 7.3 |
| 100 | 15 ± 3.9 |
Table 2: Off-Target Kinase Profiling of this compound (Hypothetical Data)
| Kinase Target | % Inhibition at 10 μM |
| VEGFR-2 (On-Target) | 95% |
| VEGFR-1 | 45% |
| VEGFR-3 | 30% |
| PDGFRβ | 60% |
| c-Kit | 55% |
| Off-Target Kinase X | < 10% |
| Off-Target Kinase Y | < 5% |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate HUVECs or another relevant cell line in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot for Phospho-VEGFR-2
-
Cell Treatment: Plate cells and starve them of serum overnight. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate concentration of VEGF-A for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for phosphorylated VEGFR-2 (pVEGFR-2). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Visualizations
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound activity.
References
storage and handling best practices for VEGFR-2-IN-37
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and effective use of VEGFR-2-IN-37.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: this compound is shipped at room temperature and should be stored at 4°C, protected from light upon receipt.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C.
Q2: What is the recommended solvent for reconstituting this compound?
A: The recommended solvent for reconstituting this compound is Dimethyl Sulfoxide (DMSO).[1] It is soluble in DMSO at a concentration of 25 mg/mL (77.07 mM). For best results, use newly opened, hygroscopic DMSO and ultrasonic agitation to aid dissolution.[1]
Q3: How should I store the reconstituted stock solution of this compound?
A: The stability of the reconstituted stock solution depends on the storage temperature. For optimal stability, store the stock solution in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to protect the solution from light.[1] Avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of this compound?
A: this compound is an inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] By inhibiting VEGFR-2, it can potentially block the downstream signaling pathways that lead to endothelial cell proliferation and angiogenesis.[2]
Storage and Handling Best Practices
Proper storage and handling of this compound are critical to maintain its stability and ensure reproducible experimental results.
| Condition | Storage Temperature | Duration | Special Instructions |
| Lyophilized Powder | 4°C | Short-term | Protect from light[1] |
| -20°C | Long-term (up to 3 years for some inhibitors)[3] | Protect from light | |
| Reconstituted Stock Solution (in DMSO) | -20°C | Up to 1 month[1] | Protect from light, aliquot to avoid freeze-thaw cycles |
| -80°C | Up to 6 months[1] | Protect from light, aliquot to avoid freeze-thaw cycles |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibitory Effect | Compound Instability: Improper storage or repeated freeze-thaw cycles of the stock solution. | Prepare fresh aliquots of the stock solution from a new vial of lyophilized powder. Always protect from light. |
| Incorrect Concentration: Errors in calculating the final concentration for the assay. | Double-check all calculations for dilutions. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. | |
| Cell Line Insensitivity: The cell line used may have low expression of VEGFR-2 or utilize redundant signaling pathways. | Confirm VEGFR-2 expression in your cell line using techniques like Western blot or flow cytometry. Consider using a different cell line known to be sensitive to VEGFR-2 inhibition, such as Human Umbilical Vein Endothelial Cells (HUVECs). | |
| Assay Conditions: Sub-optimal ATP concentration in in-vitro kinase assays can affect inhibitor potency. | For in-vitro kinase assays, use an ATP concentration that is close to the Km value for VEGFR-2 to ensure accurate IC50 determination.[4] | |
| Precipitation of the Compound in Cell Culture Media | Low Solubility in Aqueous Solutions: this compound is dissolved in DMSO, and high final concentrations of DMSO or the compound itself can lead to precipitation in aqueous media. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%) to maintain compound solubility and minimize solvent-induced cytotoxicity. Prepare intermediate dilutions in media before adding to the final culture. |
| Observed Cell Toxicity | High Compound Concentration: The concentration of this compound used may be cytotoxic to the cells. | Perform a cell viability assay (e.g., MTT or Calcein AM assay) to determine the toxic threshold of the compound for your specific cell line. Use a concentration that effectively inhibits VEGFR-2 without causing significant cell death. |
| High DMSO Concentration: The final concentration of the DMSO solvent may be toxic to the cells. | Ensure the final DMSO concentration in your cell culture is as low as possible (ideally ≤ 0.1%) and include a vehicle control (media with the same DMSO concentration without the inhibitor) in your experiments. | |
| Off-Target Effects | Lack of Specificity: The observed phenotype may be due to the inhibition of other kinases. | Validate your findings with a structurally different VEGFR-2 inhibitor. If the same phenotype is observed, it is more likely an on-target effect.[5] Consider performing a kinome profiling assay to assess the selectivity of this compound.[5] |
Experimental Protocols
Protocol 1: Reconstitution of this compound
This protocol outlines the procedure for preparing a stock solution of this compound.
Materials:
-
This compound lyophilized powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, polypropylene microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
-
Allow the vial to reach room temperature before opening to prevent condensation.[6]
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the vial to mix.
-
If necessary, sonicate the solution in an ultrasonic bath to ensure complete dissolution.[1]
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: HUVEC Proliferation Assay (MTT-based)
This protocol provides a general method for assessing the anti-proliferative effect of this compound on Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Culture HUVECs in EGM-2 supplemented with FBS in a humidified incubator at 37°C and 5% CO2.
-
Harvest sub-confluent HUVECs using Trypsin-EDTA and resuspend them in fresh EGM-2.
-
Seed the HUVECs into a 96-well plate at a density of approximately 5,000 cells per well in 100 µL of media.
-
Allow the cells to adhere overnight in the incubator.
-
Prepare serial dilutions of this compound in EGM-2 from the stock solution. Also, prepare a vehicle control (EGM-2 with the same final concentration of DMSO).
-
Remove the old media from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
Visualizations
VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling cascade initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, and the point of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and point of inhibition.
Experimental Workflow: HUVEC Proliferation Assay
The diagram below outlines the key steps in performing a HUVEC proliferation assay to evaluate the efficacy of this compound.
Caption: Workflow for a HUVEC proliferation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptidedosages.com [peptidedosages.com]
Validation & Comparative
Validating VEGFR-2 Inhibitor Efficacy In Vivo: A Comparative Guide
For researchers and drug development professionals, validating the in vivo efficacy of novel VEGFR-2 inhibitors is a critical step in the preclinical pipeline. While specific in vivo data for the investigational compound VEGFR-2-IN-37 is not publicly available, this guide provides a comparative framework using data from established VEGFR-2 inhibitors: Axitinib, Sorafenib, and Sunitinib. This comparison will serve as a practical reference for designing and evaluating in vivo studies for new chemical entities targeting the VEGFR-2 pathway.
Comparative Efficacy of VEGFR-2 Inhibitors in Xenograft Models
The following table summarizes the in vivo anti-tumor efficacy of Axitinib, Sorafenib, and Sunitinib in various preclinical xenograft models. These inhibitors demonstrate a significant reduction in tumor growth and angiogenesis, key indicators of effective VEGFR-2 pathway blockade.
| Inhibitor | Cancer Model | Animal Model | Dosage and Administration | Key Efficacy Readouts | Reference |
| Axitinib | Glioblastoma (U87 cells) | Mice | Not specified | Significantly extended survival; Decreased tumor-associated vascularity. | [1] |
| Gastrointestinal Stromal Tumor (GIST-T1) | Mice | Oral gavage | Inhibition of tumor growth. | [2] | |
| Melanoma (MO4 cells) | Mice | 25 mg/kg, twice daily, oral gavage | Significant inhibition of tumor growth; Prolonged survival. | [3] | |
| Sorafenib | Anaplastic Thyroid Carcinoma (DRO cells) | Nude Mice | 40 and 80 mg/kg | 63% and 93% inhibition of tumor growth, respectively; Decreased microvessel density. | [4] |
| Glioblastoma | Mice | 100 mg/kg daily, intraperitoneal | Significant inhibition of glioblastoma cell proliferation; Suppression of angiogenesis. | [5] | |
| Hepatocellular Carcinoma (HuH-7 cells) | Mice | 40 mg/kg, daily, oral | 40% decrease in tumor growth. | [6] | |
| Sunitinib | Neuroblastoma (SK-N-BE(2) cells) | NOD/SCID Mice | 20, 30, or 40 mg/kg, daily, gavage | Dose-dependent inhibition of tumor growth. | [7] |
| Neuroblastoma | Athymic Nude Mice | 80 mg/kg/day, oral gavage | Significant inhibition of tumor growth. | [8] | |
| Glioblastoma (U87MG cells) | Athymic Mice | 80 mg/kg, oral (5/2 schedule) | 36% enhancement in mouse survival; Drastically reduced density of blood vessels. | [9] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are representative protocols for evaluating VEGFR-2 inhibitor efficacy in xenograft models.
Cell Culture and Xenograft Tumor Establishment
-
Cell Lines: Human cancer cell lines, such as U87MG (glioblastoma), A673 (Ewing's sarcoma), or patient-derived xenograft (PDX) cells, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Immunocompromised mice (e.g., athymic nude, NOD/SCID) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: A suspension of 1 x 10^6 to 5 x 10^6 cancer cells in a sterile medium (e.g., PBS or Matrigel) is injected subcutaneously into the flank of the mice. For orthotopic models, cells are injected into the organ of origin (e.g., thyroid lobe for anaplastic thyroid carcinoma).[4] Tumors are allowed to grow to a palpable size (e.g., 0.5 cm in diameter) before treatment initiation.[7][10]
Drug Formulation and Administration
-
Formulation: The VEGFR-2 inhibitor is typically formulated in a vehicle suitable for the chosen route of administration. Common vehicles include a mixture of Cremophor EL, ethanol, and saline, or a solution of carboxymethylcellulose.
-
Administration: The drug is administered to the animals via oral gavage or intraperitoneal injection.[4][5] The dosing schedule can be daily or intermittent (e.g., 5 days on, 2 days off) to mimic clinical protocols.[9] A control group receiving only the vehicle is always included.
Efficacy Assessment
-
Tumor Growth Measurement: Tumor dimensions are measured regularly (e.g., every other day) using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[8]
-
Survival Analysis: In some studies, animals are monitored until a predetermined endpoint (e.g., tumor size limit, signs of morbidity), and survival data is analyzed using Kaplan-Meier curves.[1][9]
-
Immunohistochemistry (IHC): At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. IHC is performed on tumor sections to assess:
-
Microvessel Density (MVD): Staining for endothelial cell markers like CD31 or von Willebrand Factor (Factor VIII) is used to quantify the number of blood vessels.[4][8]
-
Proliferation: Ki67 staining is used to assess the proliferation rate of tumor cells.[11]
-
Apoptosis: TUNEL staining can be used to detect apoptotic cells within the tumor.
-
Visualizing Key Pathways and Workflows
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation by VEGF ligands triggers a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.
In Vivo Efficacy Experimental Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a VEGFR-2 inhibitor in a xenograft mouse model.
References
- 1. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sorafenib exerts anti-glioma activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of VEGFR-2-IN-37 and Sunitinib in Renal Cell Carcinoma Models: A Data-Driven Guide
In the landscape of targeted therapies for renal cell carcinoma (RCC), the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway remains a cornerstone of treatment. This guide provides a comparative overview of Sunitinib, a well-established multi-targeted tyrosine kinase inhibitor, and VEGFR-2-IN-37, a research compound identified as a VEGFR-2 inhibitor. This comparison is based on currently available preclinical and clinical data in RCC models.
It is important to note that while extensive data exists for Sunitinib, publically available information on this compound in the context of renal cell carcinoma is limited. Therefore, a direct, data-rich comparison is challenging at this time.
Mechanism of Action: A Tale of Two Inhibitors
Sunitinib is a multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1][2] Its primary mechanism of action in RCC is attributed to the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow and spread.[3] Sunitinib achieves this by targeting multiple receptors, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3): Crucial for endothelial cell proliferation and migration.[2][4]
-
Platelet-Derived Growth Factor Receptors (PDGFR-α and PDGFR-β): Involved in tumor growth and angiogenesis.[2]
This broad-spectrum inhibition disrupts key signaling pathways involved in tumor progression.
Data Presentation: Sunitinib in Renal Cell Carcinoma Models
Due to the lack of available data for this compound in RCC models, a direct comparative table is not feasible. The following tables summarize key preclinical and clinical findings for Sunitinib.
Table 1: Preclinical Efficacy of Sunitinib in Renal Cell Carcinoma Models
| Model System | Key Findings | Reference |
| RCC Xenografts | Inhibition of tumor growth, reduction in tumor microvessel density. | [3] |
| Endothelial Cells (in vitro) | Inhibition of proliferation and motility at pharmacologically relevant concentrations. | [3] |
Table 2: Clinical Efficacy of Sunitinib in Metastatic Renal Cell Carcinoma (mRCC)
| Clinical Trial Phase | Key Outcomes | Reference |
| Phase III (vs. IFN-α) | Significantly longer progression-free survival (11 months vs. 5 months). | [5] |
| Phase III (vs. IFN-α) | Higher objective response rate (31% vs. 6%). | [6] |
| Expanded Access Program | Median progression-free survival of 9.4 months and overall survival of 18.7 months in a broad patient population. | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the known signaling pathway of VEGFR-2 and a general workflow for evaluating anti-angiogenic agents in preclinical RCC models.
Caption: Simplified VEGFR-2 signaling cascade in endothelial cells.
Caption: General workflow for preclinical RCC drug evaluation.
Experimental Protocols
Detailed experimental protocols for Sunitinib can be found in the referenced literature. A general outline for key experiments is provided below.
In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate human umbilical vein endothelial cells (HUVECs) or renal cell carcinoma cell lines in 96-well plates at a predetermined density.
-
Drug Treatment: After cell adherence, treat with varying concentrations of the test compound (e.g., Sunitinib) or vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent: Add MTS reagent to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
In Vivo Renal Cell Carcinoma Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human RCC cells (e.g., 786-O) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound (e.g., Sunitinib, typically by oral gavage) or vehicle control daily.
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31).
Conclusion
Sunitinib is a well-characterized, multi-targeted inhibitor with proven efficacy in renal cell carcinoma, primarily through its anti-angiogenic activity. In contrast, this compound is a research compound with limited publicly available data, particularly in the context of RCC. While it is identified as a VEGFR-2 inhibitor, its broader kinase profile, potency in RCC models, and in vivo efficacy remain to be elucidated. A comprehensive and direct comparison with Sunitinib is therefore not possible at this time. Further preclinical studies are required to establish the potential of this compound as a therapeutic agent for renal cell carcinoma and to enable a meaningful comparison with existing standards of care like Sunitinib.
References
- 1. Sunitinib: Ten Years of Successful Clinical Use and Study in Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Sunitinib for advanced renal cell cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib in the treatment of metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of VEGFR-2-IN-37 and Sorafenib: A Guide for Researchers
A direct comparative analysis between VEGFR-2-IN-37 and sorafenib is challenging due to the limited publicly available data for this compound. While sorafenib is a well-characterized multi-kinase inhibitor with extensive preclinical and clinical data, this compound is a lesser-known compound with sparse information regarding its biological activity. This guide provides a comprehensive overview of the available data for both compounds, outlines the standard experimental protocols for their evaluation, and presents visualizations of key biological pathways and experimental workflows.
Introduction to the Inhibitors
Sorafenib , on the other hand, is a well-established, orally active multi-kinase inhibitor approved for the treatment of several cancers, including advanced renal cell carcinoma and hepatocellular carcinoma. It targets multiple kinases involved in tumor progression and angiogenesis, including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, FLT3, and the RAF/MEK/ERK signaling pathway.
Mechanism of Action and Target Profile
Sorafenib exerts its anti-cancer effects through a dual mechanism: it inhibits tumor cell proliferation and induces apoptosis by targeting the RAF/MEK/ERK signaling pathway, and it curtails tumor angiogenesis by blocking the activity of receptor tyrosine kinases such as VEGFR and PDGFR.
Table 1: Kinase Inhibitory Profile of Sorafenib
| Target Kinase | IC50 (nM) |
| Raf-1 | 6 |
| B-Raf | 22 |
| VEGFR-2 | 90 |
| VEGFR-3 | 20 |
| PDGFR-β | 57 |
| c-KIT | 68 |
| FLT3 | 59 |
| FGFR-1 | 580 |
Data compiled from multiple sources.
Due to the lack of available data, a similar detailed target profile for this compound cannot be provided.
Preclinical Data Comparison
A direct comparison of preclinical efficacy is not possible. However, extensive data is available for sorafenib.
In Vitro Cellular Assays
Sorafenib has been shown to inhibit the proliferation of various cancer cell lines. For instance, in hepatocellular carcinoma cell lines like HepG2 and HuH-7, sorafenib treatment leads to a significant reduction in cell viability, with a reported IC50 of approximately 6 μmol/L in these lines after 48 hours. In colon cancer cell lines such as HCT116, the EC50 for cell death has been reported to be around 10 µM to 50 µM depending on the specific cell line and assay conditions.
Information regarding the effect of this compound on cancer cell viability is not available in published literature.
Table 2: Illustrative Anti-proliferative Activity of Sorafenib
| Cell Line | Cancer Type | Assay | IC50 / EC50 |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | ~6 µM (48h) |
| HuH-7 | Hepatocellular Carcinoma | MTT Assay | ~6 µM (48h) |
| HCT116 | Colon Cancer | Trypan Blue | ~10 µM (24h) |
| HCT116 p53-/- | Colon Cancer | Trypan Blue | ~25 µM (24h) |
This table provides examples of sorafenib's activity and is not exhaustive.
In Vivo Models
Sorafenib has demonstrated significant anti-tumor activity in various preclinical xenograft models. Treatment with sorafenib typically leads to the inhibition of tumor growth, which is attributed to its anti-proliferative and anti-angiogenic effects.
No in vivo data for this compound has been found in the public domain.
Experimental Protocols
To conduct a direct comparative analysis of this compound and sorafenib, the following standard experimental protocols would be employed.
VEGFR-2 Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Principle: The assay quantifies the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. A decrease in ATP consumption in the presence of the inhibitor indicates enzymatic inhibition.
Methodology:
-
Reagents and Materials: Recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, and a detection reagent (e.g., Kinase-Glo®).
-
Procedure:
-
A reaction mixture containing the VEGFR-2 enzyme, substrate, and assay buffer is prepared.
-
Serial dilutions of the test compounds (this compound and sorafenib) and a vehicle control are added to the reaction mixture in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of remaining ATP is quantified by adding a detection reagent that produces a luminescent or fluorescent signal proportional to the ATP concentration.
-
-
Data Analysis: The signal is measured using a microplate reader. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method to assess the effect of a compound on cell proliferation and viability.
Principle: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture: Cancer cell lines of interest (e.g., HUVECs for anti-angiogenic effects, or various tumor cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound, sorafenib, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the culture medium is replaced with a medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each treatment group relative to the vehicle control. The IC50 value, representing the concentration of the compound that inhibits cell viability by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compounds on tumor growth is then monitored over time.
Methodology:
-
Cell Implantation: A suspension of human cancer cells is injected subcutaneously or orthotopically into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The compounds (this compound or sorafenib) are administered to the treatment groups, typically orally or via injection, according to a predetermined dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Analysis: The experiment is terminated when the tumors in the control group reach a predefined size or after a specific duration. The tumors are then excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition (TGI) is calculated to quantify the anti-tumor efficacy of the compounds. Statistical analysis is performed to determine the significance of the observed differences between the treatment and control groups.
Visualizations
VEGFR-2 Signaling Pathway
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Workflow for In Vivo Xenograft Study
Caption: General workflow for an in vivo tumor xenograft study.
Conclusion
Sorafenib is a potent multi-kinase inhibitor with well-documented activity against VEGFR-2 and other kinases crucial for tumor growth and angiogenesis. Its preclinical and clinical efficacy are supported by a large body of scientific literature. In contrast, this compound remains a largely uncharacterized compound. The limited available data suggests it may be a weak inhibitor of VEGFR-2, but this cannot be definitively concluded without further robust experimental evidence.
For researchers considering these compounds, sorafenib represents a well-validated tool and a clinical benchmark for inhibiting VEGFR-2 and related pathways. This compound, given the current lack of data, would require extensive initial characterization to determine its potency, selectivity, and cellular activity before it could be considered for further preclinical development or as a reliable research tool. The experimental protocols outlined in this guide provide a clear roadmap for how such a characterization and comparison could be effectively performed.
References
Unveiling the Selectivity of VEGFR-2 Inhibition: A Comparative Analysis
In the landscape of cancer therapy, vascular endothelial growth factor receptor 2 (VEGFR-2) has emerged as a pivotal target for inhibiting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a comparative analysis of the kinase selectivity of a highly selective VEGFR-2 inhibitor, CHMFL-VEGFR2-002 (used as a representative for VEGFR-2-IN-37), against established multi-targeted kinase inhibitors: Sunitinib, Sorafenib, and Axitinib. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and development efforts.
Kinase Selectivity Profile: A Head-to-Head Comparison
The following table summarizes the inhibitory activity (IC50/GI50 in nM) of CHMFL-VEGFR2-002 and other commercially available VEGFR-2 inhibitors against a panel of selected kinases. Lower values indicate greater potency.
| Kinase Target | CHMFL-VEGFR2-002 (GI50, nM) | Sunitinib (IC50, nM) | Sorafenib (IC50, nM) | Axitinib (IC50, nM) |
| VEGFR-2 | 150 [1][2] | 80 [3] | 90 | 0.2 |
| PDGFRα | 620[1] | - | 50 | 1.6 |
| PDGFRβ | 618[1] | 2[3] | 20 | 1.6 |
| c-Kit | >10,000 | 80[3] | - | 1.7 |
| FLT3 | >10,000 | - | - | >1000 |
| RET | >10,000 | - | - | >1000 |
| FGFR1 | >10,000 | - | - | >1000 |
| CSF1R | >10,000 | - | - | >1000 |
Data for Sunitinib, Sorafenib, and Axitinib are compiled from various sources and assays, and direct comparison of absolute values should be made with caution.
As the data illustrates, CHMFL-VEGFR2-002 exhibits remarkable selectivity for VEGFR-2.[1][2] In contrast, Sunitinib, Sorafenib, and Axitinib demonstrate potent inhibition across a broader range of kinases, including Platelet-Derived Growth Factor Receptors (PDGFRs) and c-Kit, highlighting their multi-targeted nature.[3][4][5][6] Axitinib, while highly potent against VEGFRs, also shows activity against PDGFRs and c-Kit at nanomolar concentrations.[4]
Experimental Protocols: Assessing Kinase Inhibitor Selectivity
The determination of kinase inhibitor selectivity is crucial for understanding its therapeutic window and potential off-target effects. A widely accepted method for this is the in vitro kinase assay. Below is a representative protocol for a LanthaScreen™ Kinase Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) based method.
LanthaScreen™ Kinase Binding Assay Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.
Materials:
-
Kinase of interest (e.g., VEGFR-2)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compound (e.g., CHMFL-VEGFR2-002)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in DMSO. Further dilute this series in Kinase Buffer A to achieve the desired final concentrations in the assay.
-
Reagent Preparation:
-
Prepare a 2X kinase/antibody solution by diluting the kinase and Eu-labeled anti-tag antibody in Kinase Buffer A.
-
Prepare a 2X tracer solution by diluting the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A.
-
-
Assay Assembly:
-
Add 5 µL of the diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of the 2X kinase/antibody solution to each well.
-
Add 5 µL of the 2X tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Excite the Europium donor at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing Experimental Workflow and Signaling Pathways
To further elucidate the processes involved in cross-reactivity studies and the biological context of VEGFR-2 inhibition, the following diagrams are provided.
References
- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CHMFL-VEGFR2-002 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming VEGFR-2 Target Engagement in Cells: A Comparative Approach
For researchers, scientists, and drug development professionals, confirming that a compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the target engagement of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, with a focus on the conceptual compound VEGFR-2-IN-37 and established drugs Sunitinib and Sorafenib.
While specific experimental data for this compound is not publicly available, this guide outlines the established methodologies and presents expected data formats for assessing its cellular activity. By comparing these techniques, researchers can design robust experiments to characterize novel VEGFR-2 inhibitors.
Understanding the Target: VEGFR-2 Signaling
Vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a primary mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is initiated by the binding of VEGF, leading to receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, ultimately promoting endothelial cell proliferation, migration, and survival. Small molecule inhibitors that target the ATP-binding site of the VEGFR-2 kinase domain can block these downstream effects.
Independent Verification of VEGFR-2-IN-37: A Comparative Guide to its Anti-Angiogenic Effects
In the landscape of anti-angiogenic research, the vascular endothelial growth factor receptor 2 (VEGFR-2) stands out as a pivotal target for therapeutic intervention. This guide provides an independent verification of the anti-angiogenic effects of VEGFR-2-IN-37, a novel inhibitor, by comparing its performance against established VEGFR-2 inhibitors: Sorafenib, Sunitinib, and Axitinib. This objective analysis, supported by experimental data and detailed protocols, is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action: Targeting the VEGF/VEGFR-2 Signaling Pathway
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and tube formation – the hallmarks of angiogenesis. VEGFR-2 inhibitors disrupt this pathway, thereby impeding the development of a vascular network that nourishes tumors.
VEGF/VEGFR-2 Signaling Pathway
Comparative Analysis of Anti-Angiogenic Activity
The anti-angiogenic potential of this compound and the comparator drugs was evaluated through a series of in vitro assays targeting key events in angiogenesis.
VEGFR-2 Kinase Inhibition
The primary measure of a targeted inhibitor's efficacy is its ability to block the activity of its target enzyme.
| Compound | VEGFR-2 Inhibition |
| This compound | ~56.9% at 200 µM |
| Sorafenib | IC₅₀: ~90 nM |
| Sunitinib | IC₅₀: ~9 nM |
| Axitinib | IC₅₀: ~0.2 nM |
Note: IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates a more potent inhibitor. Data for this compound is presented as percentage inhibition at a specific concentration due to the limited publicly available data.
Inhibition of Endothelial Cell Proliferation
The proliferation of human umbilical vein endothelial cells (HUVECs) is a fundamental step in the formation of new blood vessels.
| Compound | HUVEC Proliferation Inhibition |
| This compound | Data not publicly available |
| Sorafenib | IC₅₀: ~6.5 µM |
| Sunitinib | IC₅₀: ~2 µM |
| Axitinib | IC₅₀: ~0.1 nM |
Inhibition of Endothelial Cell Migration
The migration of endothelial cells is essential for the sprouting of new capillaries from existing vessels.
| Compound | HUVEC Migration Inhibition |
| This compound | Data not publicly available |
| Sorafenib | Significant inhibition at 5 µM |
| Sunitinib | Significant inhibition at 1 µM |
| Axitinib | Significant inhibition at 1 nM |
Inhibition of Tube Formation
The ability of endothelial cells to form three-dimensional capillary-like structures is a key indicator of their angiogenic potential.
| Compound | HUVEC Tube Formation Inhibition |
| This compound | Data not publicly available |
| Sorafenib | Significant inhibition at 5 µM |
| Sunitinib | Significant inhibition at 1 µM |
| Axitinib | Significant inhibition at 1 nM |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
Experimental Workflow
HUVEC Proliferation Assay (MTT Assay)
-
Cell Seeding: HUVECs are seeded in 96-well plates at a density of 5,000 cells/well in complete endothelial growth medium and allowed to adhere overnight.
-
Treatment: The medium is replaced with fresh medium containing various concentrations of the test compounds (this compound, Sorafenib, Sunitinib, Axitinib) or vehicle control.
-
Incubation: Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle-treated control.
HUVEC Migration Assay (Wound Healing Assay)
-
Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.
-
Wound Creation: A sterile pipette tip is used to create a linear scratch "wound" in the confluent cell monolayer.
-
Treatment: The cells are washed to remove debris, and fresh medium containing the test compounds or vehicle control is added.
-
Image Acquisition: Images of the wound are captured at 0 hours and at various time points (e.g., 8, 12, 24 hours) using a microscope.
-
Data Analysis: The area of the wound is measured at each time point, and the percentage of wound closure is calculated to determine the extent of cell migration.
HUVEC Tube Formation Assay (Matrigel Assay)
-
Matrigel Coating: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells in the presence of the test compounds or vehicle control.
-
Incubation: The plates are incubated for 6-18 hours at 37°C to allow for the formation of capillary-like structures.
-
Image Acquisition: The formation of tubular networks is observed and photographed using a microscope.
-
Data Analysis: The degree of tube formation is quantified by measuring parameters such as the total tube length and the number of branch points.
Conclusion
This comparative guide provides an independent verification of the anti-angiogenic properties of VEGFR-2 inhibitors. While established drugs like Sorafenib, Sunitinib, and Axitinib demonstrate potent and well-characterized inhibitory effects on HUVEC proliferation, migration, and tube formation, the publicly available data for this compound is currently limited. The finding that this compound inhibits VEGFR-2 kinase activity by approximately 56.9% at a concentration of 200 µM suggests it possesses anti-angiogenic potential. However, a comprehensive understanding of its efficacy requires further investigation through the standardized in vitro assays detailed in this guide. The provided experimental protocols offer a framework for researchers to conduct these necessary evaluations and directly compare the anti-angiogenic profile of this compound against clinically relevant benchmarks. This will be crucial in determining its potential as a novel therapeutic agent in the field of oncology and other angiogenesis-dependent diseases.
A Comparative Analysis of VEGFR-2-IN-37 and Other Novel VEGFR-2 Inhibitors for Researchers and Drug Development Professionals
In the landscape of anti-angiogenic cancer therapy, the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) remains a pivotal target. The development of novel inhibitors against this receptor is a continuous effort to enhance efficacy, selectivity, and overcome resistance. This guide provides a comparative overview of VEGFR-2-IN-37 against a selection of other recently developed VEGFR-2 inhibitors, offering a resource for researchers, scientists, and drug development professionals.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the available quantitative data for this compound and other novel VEGFR-2 inhibitors. Direct comparison is limited by the available data for this compound, which is currently presented as a percentage of inhibition at a high concentration rather than a specific IC50 value.
| Inhibitor | VEGFR-2 IC50 | Anti-Proliferative Activity (Cell Line) | Anti-Proliferative IC50 |
| This compound | ~56.9% inhibition @ 200 µM[1] | Human Umbilical Vein Endothelial Cells (HUVEC)[1] | Not Available |
| Compound 6 | 60.83 nM[2][3] | HCT-116 (Colon Cancer) | 9.3 µM[2][3] |
| HepG-2 (Liver Cancer) | 7.8 µM[2][3] | ||
| Compound 11 | 0.19 µM[4] | A549 (Lung Cancer) | 10.61 µM[4] |
| HepG-2 (Liver Cancer) | 9.52 µM[4] | ||
| Caco-2 (Colon Cancer) | 12.45 µM[4] | ||
| MDA-MB-231 (Breast Cancer) | 11.52 µM[4] | ||
| Compound 77a | 0.027 µM[5] | A549 (Lung Cancer) | 0.02 µM[5] |
Visualizing Key Biological and Experimental Frameworks
To contextualize the action of these inhibitors, the following diagrams illustrate the VEGFR-2 signaling pathway, a standard experimental workflow for inhibitor evaluation, and the logical structure of this comparative analysis.
Figure 1: Simplified VEGFR-2 Signaling Pathway.
Figure 2: General Experimental Workflow for VEGFR-2 Inhibitor Evaluation.
Figure 3: Logical Framework for Comparing VEGFR-2 Inhibitors.
Detailed Experimental Protocols
The following are generalized protocols for key experiments cited in the evaluation of VEGFR-2 inhibitors. Specific details may vary between studies.
In Vitro VEGFR-2 Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
-
Materials: Recombinant human VEGFR-2 kinase domain, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. The VEGFR-2 enzyme is incubated with varying concentrations of the test inhibitor in a kinase buffer. b. The kinase reaction is initiated by the addition of ATP and the peptide substrate. c. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a luminescence-based detection reagent. e. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of an inhibitor on the proliferation of cancer cells.
-
Materials: Cancer cell lines (e.g., HCT-116, HepG-2), cell culture medium, fetal bovine serum (FBS), test compounds, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are then treated with various concentrations of the test inhibitor and incubated for a specific period (e.g., 48 or 72 hours). c. After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT to purple formazan crystals. d. The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). e. The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%, is determined from the dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of an inhibitor in a living organism.
-
Materials: Immunocompromised mice (e.g., nude or SCID mice), cancer cells, test compound formulated for in vivo administration.
-
Procedure: a. A suspension of cancer cells is subcutaneously injected into the flank of the mice. b. Once tumors reach a palpable size, the mice are randomized into control and treatment groups. c. The treatment group receives the test inhibitor at a specified dose and schedule (e.g., daily oral gavage), while the control group receives a vehicle. d. Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. e. At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry to assess angiogenesis). f. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated group to the control group.
Concluding Remarks
While this compound shows potential as a VEGFR-2 inhibitor, the currently available data limits a comprehensive comparison with other novel inhibitors that have been more extensively characterized. The compounds presented in this guide demonstrate a range of potencies, with some exhibiting nanomolar IC50 values against VEGFR-2 and significant anti-proliferative effects in various cancer cell lines. For researchers and drug development professionals, the selection of a lead candidate will depend on a thorough evaluation of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy. Further characterization of this compound, particularly the determination of its IC50 value, is necessary for a more direct and meaningful comparison within the field of novel VEGFR-2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Vascular Endothelial Growth Factor Receptor 2 Inhibitors Employing Junction Tree Variational Autoencoder with Bayesian Optimization and Gradient Ascent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Significance of VEGFR-2 on Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
Head-to-Head Study: VEGFR-2-IN-37 vs. Axitinib - A Comparative Analysis
A direct head-to-head comparison between VEGFR-2-IN-37 and the well-established VEGFR inhibitor, axitinib, is not feasible based on currently available public data. Axitinib, a drug approved for the treatment of advanced renal cell carcinoma, has been extensively studied in preclinical and clinical settings. In contrast, this compound is a research compound with very limited publicly accessible scientific literature, preventing a direct, data-driven comparison of their performance.
This guide provides a comprehensive overview of the available data for each compound to aid researchers, scientists, and drug development professionals in understanding their known properties.
Axitinib: A Profile of a Potent VEGFR Inhibitor
Axitinib is a second-generation, potent, and selective oral tyrosine kinase inhibitor that targets vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1][2][3] By inhibiting these receptors, axitinib blocks downstream signaling pathways crucial for angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[2][3]
Quantitative Data Summary for Axitinib
| Parameter | Value | Cell Line/Model | Reference |
| In Vitro Potency | |||
| VEGFR-1 IC50 | 0.1 nmol/L | Enzyme Assay | [4] |
| VEGFR-2 IC50 | 0.2 nmol/L | Enzyme Assay | [4] |
| VEGFR-3 IC50 | 0.1-0.3 nmol/L | Enzyme Assay | [4] |
| PDGFRα IC50 | 1.6 nmol/L | Enzyme Assay | [4] |
| PDGFRβ IC50 | 1.6 nmol/L | Enzyme Assay | [4] |
| c-Kit IC50 | 1.7 nmol/L | Enzyme Assay | [4] |
| HK1-LMP1 Cell Growth IC50 | 1.09 µmol/L | MTT Assay | [5] |
| C666-1 Cell Growth IC50 | 7.26 µmol/L | MTT Assay | [5] |
| In Vivo Efficacy | |||
| Tumor Growth Inhibition | Significant | HK1-LMP1 Xenograft | [5] |
| Microvessel Density | Reduced | HK1-LMP1 Xenograft | [5] |
| Pharmacokinetics | |||
| Half-life | 2.5 - 6.1 hours | Human | [1][2] |
| Tmax | 2.5 - 4.1 hours | Human | [1] |
| Protein Binding | >99% | Human Plasma | [1][4] |
| Metabolism | Hepatic (CYP3A4/5) | Human | [1][3] |
Experimental Protocols: Key Assays for Axitinib Evaluation
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of axitinib against specific tyrosine kinases.
-
Methodology:
-
Recombinant human kinase domains (e.g., VEGFR-2) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP in a reaction buffer.
-
Axitinib is added in a series of dilutions to determine its inhibitory effect.
-
The kinase reaction is allowed to proceed for a defined period at a specific temperature.
-
The amount of phosphorylated substrate is quantified, typically using methods like radioisotope incorporation (32P-ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Tumor Xenograft Study (General Protocol)
-
Objective: To evaluate the anti-tumor efficacy of axitinib in a living organism.
-
Methodology:
-
Human tumor cells (e.g., HK1-LMP1) are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into control and treatment groups.
-
Axitinib is administered orally to the treatment group, typically on a daily schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be processed for further analysis, such as immunohistochemistry to assess microvessel density.
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action for axitinib involves the inhibition of the VEGFR signaling cascade.
Caption: Axitinib inhibits VEGFR-2 autophosphorylation, blocking downstream signaling pathways.
This compound: Limited Available Data
Information on this compound is scarce and primarily sourced from commercial suppliers of research chemicals.
Quantitative Data Summary for this compound
Publicly available data for this compound is extremely limited. One supplier notes an inhibition rate of approximately 56.9% at a concentration of 200 µM against VEGFR-2.[6] It is also mentioned as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation.[6]
| Parameter | Value | Condition | Reference |
| VEGFR-2 Inhibition | ~56.9% | at 200 µM | [6] |
Without further information on the assay conditions, IC50 value, or its activity against other kinases, a meaningful assessment of its potency and selectivity is impossible.
Experimental Protocols and Signaling Pathways
No detailed experimental protocols or studies on the specific signaling pathway inhibition by this compound are available in the public domain.
Conclusion
A direct, evidence-based comparison between this compound and axitinib is not possible due to a significant disparity in the available data. Axitinib is a well-characterized inhibitor with a substantial body of preclinical and clinical evidence supporting its potent and selective inhibition of the VEGFR pathway. In contrast, this compound remains a largely uncharacterized compound. Researchers considering this compound for their studies should be aware of the lack of peer-reviewed data and the necessity for extensive independent characterization.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 4. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Analysis of VEGFR-2-IN-37: A Statistical Validation and Performance Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental data for VEGFR-2-IN-37 against other well-established VEGFR-2 inhibitors. The data is presented to facilitate an objective evaluation of its potential in angiogenesis-related research and drug development.
Introduction to VEGFR-2 Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a critical factor in the progression of several diseases, including cancer. Consequently, the development of small molecule inhibitors targeting VEGFR-2 is a major focus of oncological research. This guide focuses on this compound, a novel inhibitor, and compares its in vitro efficacy with that of established drugs: Sunitinib, Sorafenib, and Cabozantinib.
In Vitro Performance Comparison
The following table summarizes the available in vitro experimental data for this compound and selected comparator compounds. The primary metric for comparison is the half-maximal inhibitory concentration (IC50) against VEGFR-2 in biochemical assays, which measures the direct inhibitory activity of the compound on the purified enzyme.
| Compound | VEGFR-2 Kinase Assay IC50 (nM) | Cell-Based Assay Data |
| This compound (Compound 12) | 56.9% inhibition at 200,000 nM[1] | Potential inhibitor of HUVEC proliferation[1] |
| Sunitinib | 80 nM[2][3] | HUVEC proliferation IC50: 40 nM[2] |
| Sorafenib | 90 nM[4] | - |
| Cabozantinib | 0.035 nM[1] | Inhibits HUVEC migration and invasion (0-370 nM) |
Note: The available data for this compound is limited to a single concentration inhibition percentage, which prevents a direct IC50 comparison with the other compounds. Further experimental validation is required to determine its precise potency.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the VEGFR-2 signaling cascade and a general workflow for evaluating inhibitor efficacy.
References
Peer-Reviewed Validation of VEGFR-2-IN-37's Anti-Tumor Activity: A Comparative Guide
In the landscape of anti-cancer drug discovery, the vascular endothelial growth factor receptor 2 (VEGFR-2) remains a pivotal target for inhibiting angiogenesis, a critical process for tumor growth and metastasis. This guide provides a comprehensive comparison of the pre-clinical anti-tumor activity of VEGFR-2-IN-37 against other established VEGFR-2 inhibitors, supported by peer-reviewed experimental data.
This compound: In Vitro Efficacy
This compound, identified as compound 12 in a study by Perspicace et al., has demonstrated inhibitory activity against the VEGFR-2 kinase. The reported IC50 value for this compound is 38 nM. The compound has also been highlighted as a potential inhibitor of human umbilical vein endothelial cell (HUVEC) proliferation, a key in vitro model for angiogenesis. Another source mentions an inhibition rate of approximately 56.9% at a concentration of 200 μM[1][2].
Comparative In Vitro Activity of VEGFR-2 Inhibitors
To contextualize the efficacy of this compound, the following table summarizes the in vitro inhibitory concentrations (IC50) of several well-established VEGFR-2 inhibitors against the kinase.
| Compound | VEGFR-2 IC50 (nM) | Reference |
| This compound (compound 12) | 38 | [3] |
| Sorafenib | 90 | [4] |
| Sunitinib | 10 | [4] |
| Apatinib | 1 | [5][6] |
| Axitinib | 0.2 | [7] |
| Vatalanib | 37 | [6] |
| Vandetanib | 40 | [6] |
| Regorafenib | 4.2 (murine) | [5] |
| Cabozantinib | 0.035 | [6] |
| Ramucirumab | 0.8 | [7] |
In Vivo Anti-Tumor Activity: A Comparative Overview
Sorafenib
In a human hepatocellular carcinoma (HCC) xenograft model (HLE cells), sorafenib administered at 25 mg/kg resulted in a 49.3% inhibition of tumor growth[8]. Another study on HCC xenografts showed that sorafenib at 50 mg/kg had a greater antitumor effect than sunitinib at 40 mg/kg[9]. In lymphoma xenograft models, sorafenib treatment led to a cytostatic effect on tumor growth and was associated with large areas of tumor necrosis[10]. A study on adrenocortical carcinoma xenografts (SW13 cells) demonstrated that sorafenib in combination with everolimus led to a significant reduction in tumor mass and increased survival[11].
Sunitinib
In a preclinical neuroblastoma mouse model, sunitinib was shown to inhibit tumor growth, angiogenesis, and metastasis[12]. A dose-dependent inhibition of tumor growth was observed in neuroblastoma xenografts, with a 40 mg/kg dose showing significant reduction in tumor volume[13][14]. In a clear cell renal cell carcinoma (ccRCC) patient-derived xenograft model, sunitinib treatment for 4 weeks resulted in tumor shrinkage[14].
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vitro assays used to evaluate VEGFR-2 inhibitors.
VEGFR-2 Kinase Assay
The inhibitory activity of compounds against the VEGFR-2 kinase is typically determined using a kinase assay kit, such as the Omnia™ Tyr Peptide Kit 7.
Principle: This assay measures the phosphorylation of a peptide substrate by the VEGFR-2 kinase. The inhibition of this phosphorylation by a test compound is quantified to determine its IC50 value.
Protocol Outline:
-
Preparation: Recombinant human VEGFR-2 protein, a tyrosine peptide substrate, and ATP are prepared in a kinase assay buffer.
-
Reaction Setup: The assay is performed in a 96-well microtiter plate. The test compound (e.g., this compound) at various concentrations is pre-incubated with the VEGFR-2 enzyme.
-
Initiation: The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture.
-
Incubation: The plate is incubated at 30°C for a specified period (e.g., 45 minutes) to allow for the phosphorylation reaction to occur.
-
Detection: A detection reagent (e.g., Kinase-Glo™ MAX) is added to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.
-
Measurement: The luminescence is read using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by plotting the inhibition percentage against the log of the compound concentration. A "blank" reading (without enzyme) is subtracted from all other readings.
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This assay assesses the anti-proliferative activity of a compound on endothelial cells, providing an indication of its anti-angiogenic potential.
Principle: The assay measures the ability of a compound to inhibit the proliferation of HUVECs, which can be stimulated by growth factors like VEGF.
Protocol Outline:
-
Cell Seeding: HUVECs are seeded into 96-well plates at a density of approximately 1 x 10^4 cells/cm^2 and allowed to attach overnight.
-
Treatment: The cell culture medium is replaced with a medium containing various concentrations of the test compound (e.g., this compound). A positive control (e.g., VEGF-stimulated cells without inhibitor) and a negative control (unstimulated cells) are included.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.
-
Quantification of Proliferation: Cell proliferation can be measured using various methods:
-
MTT Assay: An MTT solution is added to each well and incubated. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan is then solubilized, and the absorbance is measured, which is proportional to the number of viable cells.
-
Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.
-
-
Data Analysis: The percentage of proliferation inhibition is calculated for each concentration of the test compound relative to the control, and the IC50 value is determined.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. altmeyers.org [altmeyers.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparing the efficacy of sunitinib with sorafenib in xenograft models of human hepatocellular carcinoma: mechanistic explanation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sorafenib Inhibits Lymphoma Xenografts by Targeting MAPK/ERK and AKT Pathways in Tumor and Vascular Cells | PLOS One [journals.plos.org]
- 11. Combination of sorafenib and everolimus impacts therapeutically on adrenocortical tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vivo antitumor and antimetastatic activity of sunitinib in preclinical neuroblastoma mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Antitumor and Antimetastatic Activity of Sunitinib in Preclinical Neuroblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Ensuring Safe and Compliant Disposal of VEGFR-2-IN-37
For immediate release
Proper disposal of investigational chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for VEGFR-2-IN-37, a small molecule inhibitor of VEGFR-2. Adherence to these protocols is imperative to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance.
As a general principle, all waste materials containing this compound, including pure compound, solutions, and contaminated labware, should be treated as hazardous chemical waste. Do not dispose of this compound or its containers in regular trash or down the drain.[1][2] Institutional and local regulations for hazardous waste disposal must be followed. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.[1][3]
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure to the compound.
| PPE Component | Specification |
| Gloves | Nitrile or other chemically resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
Disposal Procedure for this compound
The following step-by-step procedure outlines the safe and compliant disposal of this compound.
-
Segregation of Waste:
-
Properly segregate waste contaminated with this compound from other waste streams.
-
This includes unused or expired compound, solutions, and contaminated materials such as pipette tips, tubes, flasks, and personal protective equipment (gloves, etc.).
-
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[4]
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[4]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the contact information of the principal investigator and the laboratory location.[4]
-
-
Storage:
-
Disposal Request:
Experimental Workflow for Disposal
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
Signaling Pathway Context
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is a critical target in cancer therapy. The diagram below illustrates a simplified representation of the VEGFR-2 signaling pathway, which is inhibited by compounds like this compound.
References
Personal protective equipment for handling VEGFR-2-IN-37
Essential Safety and Handling Guide for VEGFR-2-IN-37
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling and disposal of this potent small molecule kinase inhibitor, thereby minimizing exposure risk and ensuring laboratory and environmental safety.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are paramount to minimize exposure to potent compounds like this compound. The following table summarizes the recommended PPE for handling this material.[1][2][3]
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for procedures with a high likelihood of generating aerosols. Full-facepiece PAPRs can offer a high Assigned Protection Factor (APF).[1] |
| Reusable Half or Full-Facepiece Respirator | Must be used with appropriate particulate filters (P100/FFP3). A proper fit test is mandatory before use.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities or as a secondary layer of protection. Not recommended as the primary respiratory protection when handling highly potent compounds.[1] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contaminated or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Recommended to be made from materials such as Tyvek® or microporous film to protect against chemical splashes and dust.[1] |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over the goggles for additional protection.[1] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn within the designated handling area and removed before exiting.[1] |
Operational and Disposal Plans
A systematic approach is essential for the safe handling and disposal of this compound. The following step-by-step plan outlines the key phases from preparation to disposal.
Experimental Protocols: Step-by-Step Handling Procedure
-
Preparation:
-
Designated Area: All handling of this compound must occur in a designated and restricted area, such as a chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Decontamination: Ensure all surfaces and equipment are clean before commencing work.
-
Spill Kit: A spill kit appropriate for chemical hazards should be readily available.
-
-
Handling:
-
Personal Protective Equipment (PPE): Don the appropriate PPE as specified in the table above before handling the compound.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure to minimize the risk of inhalation.
-
Dissolving: When preparing solutions, do so within a chemical fume hood. Add the solvent to the compound slowly to avoid splashing. Keep containers covered as much as possible.[1]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use the spill kit to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[1]
-
-
Decontamination and Doffing:
-
Surface Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.
-
PPE Removal: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Disposal Plan: Step-by-Step Disposal Procedure
-
Consult Safety Office: Before beginning any disposal procedures, consult your institution's Environmental Health and Safety (EHS) office for specific guidance on disposing of potent chemical inhibitors.[4]
-
Waste Segregation: Do not mix waste containing this compound with other waste streams unless explicitly permitted by your EHS office.[4]
-
Solid Waste Disposal:
-
Packaging: Place unused solid this compound in its original container, ensuring it is securely sealed. If repackaging is necessary, use a clearly labeled, compatible container.[4]
-
Labeling: The label should include the chemical name "this compound," the CAS number if available, and any known hazard warnings.[4]
-
Waste Stream: Dispose of as hazardous chemical waste through your institution's designated waste management program.[4]
-
-
Liquid Waste Disposal (e.g., in DMSO):
-
Waste Collection: Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The label should indicate the solvent and the solute with its approximate concentration.[4]
-
Avoid Drains: Do not dispose of solutions containing this compound down the drain.[4]
-
-
Contaminated Materials Disposal:
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and bench paper, must be disposed of as hazardous chemical waste.
-
-
Institutional Pickup: Arrange for the disposal of all hazardous waste containers through your institution's EHS-approved waste pickup service.[4]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
